molecular formula C15H21BrN2O2 B1389986 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide CAS No. 1138443-26-1

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

カタログ番号: B1389986
CAS番号: 1138443-26-1
分子量: 341.24 g/mol
InChIキー: VTIHCZBVLJQLIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is a useful research compound. Its molecular formula is C15H21BrN2O2 and its molecular weight is 341.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[(2-bromoacetyl)amino]-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-3-8-18(9-4-2)15(20)12-6-5-7-13(10-12)17-14(19)11-16/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIHCZBVLJQLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide , a specialized chemical probe designed for affinity labeling and covalent modification of target proteins. The following sections detail its structural properties, synthesis, reactivity profile, and application protocols.

Executive Summary

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is a bifunctional organic compound integrating a benzamide scaffold (implicated in PARP inhibition and GPCR binding) with a bromoacetyl electrophile . It serves as an irreversible affinity label, designed to map binding sites or permanently inhibit proteins that recognize the 3-aminobenzamide or N,N-dipropyl pharmacophore. Its primary utility lies in proteomic profiling and structure-activity relationship (SAR) studies where covalent capture of a transiently binding target is required.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Core Scaffold (Benzamide): A benzene ring substituted at the 1- and 3-positions. The 3-aminobenzamide substructure is a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition.[1]

  • The Recognition Element (N,N-Dipropylamide): The N,N-dipropyl substitution increases lipophilicity (LogP) and steric bulk, potentially enhancing CNS penetration or selectivity for hydrophobic pockets (common in dopamine/sigma receptors).

  • The Warhead (Bromoacetamide): An

    
    -haloacetamide group attached to the 3-amino position. This is a "soft" electrophile that reacts preferentially with cysteine thiols via nucleophilic substitution (
    
    
    
    ).
Key Properties Table
PropertyValue / Description
IUPAC Name 3-(2-bromoacetamido)-N,N-dipropylbenzamide
Molecular Formula

Molecular Weight 341.25 g/mol
CAS Number (Parent) 81882-73-7 (for 3-amino-N,N-dipropylbenzamide)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Ethanol; Low solubility in water
LogP (Predicted) ~2.5 - 3.0 (Lipophilic)
Reactivity Alkylating agent; moisture sensitive (hydrolysis of C-Br bond)

Synthesis & Preparation

The synthesis follows a convergent pathway, building the amide functionality first, followed by the installation of the electrophilic warhead.

Synthetic Pathway
  • Amidation: 3-Nitrobenzoyl chloride reacts with N,N-dipropylamine to form 3-nitro-N,N-dipropylbenzamide.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) converts the nitro group to an aniline (3-amino-N,N-dipropylbenzamide).
  • Acylation (Warhead Installation): The aniline reacts with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., DIPEA) at low temperature to prevent bis-alkylation.

Visualization: Synthetic Workflow

SynthesisPathway Start 3-Nitrobenzoic Acid (Precursor) Step1 Amidation (SOCl2; HN(Pr)2) Start->Step1 Inter1 3-Nitro-N,N-dipropylbenzamide Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 3-Amino-N,N-dipropylbenzamide (CAS: 81882-73-7) Step2->Inter2 Step3 Acylation (Bromoacetyl bromide, 0°C) Inter2->Step3 Final 3-[(2-Bromoacetyl)amino]- N,N-dipropylbenzamide Step3->Final

Figure 1: Step-wise chemical synthesis of the target probe from 3-nitrobenzoic acid.

Mechanism of Action & Reactivity

The biological utility of this compound relies on its ability to form a covalent bond with a target protein.

Covalent Modification Mechanism

The bromoacetyl group functions as an alkylating agent. Upon binding to the target protein (driven by the benzamide scaffold's affinity), a proximal cysteine residue attacks the methylene carbon adjacent to the bromine.

  • Reaction Type: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Leaving Group: Bromide ion (

    
    ).
    
  • Result: Formation of a stable thioether bond, permanently attaching the probe to the protein.

Visualization: Cysteine Alkylation

ReactionMechanism Protein Target Protein (Cysteine Thiol -SH) Complex Non-Covalent Complex (Affinity Binding) Protein->Complex Recognition Probe Probe (R-NH-CO-CH2-Br) Probe->Complex Recognition TS Transition State [S...CH2...Br] Complex->TS Nucleophilic Attack Product Covalent Adduct (Protein-S-CH2-CO-NH-R) TS->Product Irreversible Leaving Bromide (Br-) TS->Leaving

Figure 2: Mechanism of covalent labeling. The probe first binds via affinity, then alkylates a proximal cysteine.

Experimental Protocols

Handling and Stability
  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is sensitive to moisture (hydrolysis of the alkyl bromide).

  • Solubilization: Prepare fresh stock solutions in anhydrous DMSO. Avoid protic solvents (methanol/water) for long-term storage of the stock.

In Vitro Affinity Labeling Protocol

This protocol describes the use of the probe to label a target protein (e.g., purified PARP or a cell lysate).

  • Preparation:

    • Dilute protein sample to 1 mg/mL in PBS (pH 7.4). Note: Avoid buffers with DTT or

      
      -mercaptoethanol, as they will quench the probe.
      
    • Prepare 10 mM probe stock in DMSO.

  • Incubation:

    • Add probe to protein (Final concentration: 10–100

      
      M).
      
    • Incubate at 37°C for 30–60 minutes.

  • Quenching:

    • Stop the reaction by adding excess L-Cysteine or DTT (5 mM final).

  • Analysis:

    • Analyze via SDS-PAGE or Mass Spectrometry (Intact protein MS or Tryptic digest mapping) to identify the mass shift (+163 Da approx, corresponding to

      
       group addition minus HBr).
      

Safety & Toxicology

  • Hazard Classification: Alkylating agent.[2] Potentially mutagenic and skin sensitizing.

  • Lachrymator:

    
    -haloacetamides can be potent lachrymators (tear gas-like effects). Handle only in a fume hood.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Quench excess reagent with 10% aqueous ammonia or cysteine solution before disposal into halogenated waste.

References

  • Santa Cruz Biotechnology. 3-[(2-Bromoacetyl)amino]-N-propylbenzamide Product Data. Retrieved from

  • PubChem. 3-Amino-N,N-dipropylbenzamide (Parent Compound) - CID 139800. Retrieved from

  • Huateng Pharma. Organic Building Blocks: 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide. Retrieved from

  • Sigma-Aldrich. 3-Aminobenzamide (PARP Inhibitor) Product Information.[1][3] Retrieved from

Sources

Technical Guide: Characterization and Application of the Covalent Probe 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Physicochemical Characteristics of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide Content Type: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

This technical guide provides a comprehensive physicochemical and functional analysis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide . This molecule represents a classic Targeted Covalent Inhibitor (TCI) motif, combining a specific recognition element (the N,N-dipropylbenzamide scaffold) with a highly reactive electrophilic warhead (the bromoacetyl group).

In drug discovery, this compound is primarily utilized as an affinity label to map binding pockets of G-Protein Coupled Receptors (GPCRs), specifically targeting nucleophilic cysteine residues proximal to the ligand-binding site. Unlike modern acrylamide-based covalent drugs (e.g., Ibrutinib) which target specific non-catalytic cysteines with tunable reactivity, the bromoacetyl moiety functions as a potent, rapid alkylator, often used in in vitro pharmacological validation rather than clinical therapeutics due to its high intrinsic reactivity.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Molecular Structure & Nomenclature
  • IUPAC Name: 3-(2-bromoacetamido)-N,N-dipropylbenzamide

  • Common Role: Irreversible antagonist / Affinity probe

  • Structural Composition:

    • Scaffold: 3-aminobenzamide (provides π-stacking and H-bond donor/acceptor sites).

    • Lipophilic Tail: N,N-dipropyl group (enhances membrane permeability and hydrophobic pocket occupancy).

    • Warhead:

      
      -Bromoacetamide (electrophilic trap).
      
Quantitative Physicochemical Data

The following data is derived from structural calculation and structure-activity relationship (SAR) extrapolation from homologous benzamide probes.

PropertyValue / DescriptorTechnical Insight
Chemical Formula C₁₅H₂₁BrN₂O₂ Core stoichiometry.
Molecular Weight 341.25 g/mol Average mass.
Monoisotopic Mass 340.08 g/mol Critical for Mass Spec (MS) identification. Note the characteristic 1:1 isotopic pattern of ⁷⁹Br and ⁸¹Br.
LogP (Predicted) 2.8 – 3.2 The dipropyl substitution significantly increases lipophilicity compared to the methyl/ethyl analogs, facilitating CNS penetration and membrane partitioning.
Topological PSA ~58 Ų Polar Surface Area. Values <90 Ų generally indicate good blood-brain barrier (BBB) permeability.
H-Bond Donors 1 The amide NH attached to the phenyl ring.
H-Bond Acceptors 2 The two carbonyl oxygens.
Physical State Solid (Crystalline) Typically off-white to beige powder.

Reactivity & Mechanism of Action[7][9][10]

The "Warhead" Mechanism

The defining feature of this molecule is the


-bromoacetamide  group. This is a "hard" electrophile that reacts primarily via an Sₙ2 (Substitution Nucleophilic Bimolecular)  mechanism.
  • Target: Thiol groups (-SH) of Cysteine residues are the primary targets due to their high nucleophilicity at physiological pH.

  • Selectivity: While less selective than acrylamides (Michael acceptors), the specificity of this probe is driven by the non-covalent affinity of the benzamide core. The molecule first binds reversibly to the receptor (

    
    ), positioning the bromoacetyl group near a specific cysteine, leading to rapid covalent bond formation (
    
    
    
    ).
Reaction Pathway Diagram

The following diagram illustrates the transition from reversible binding to irreversible alkylation.

ReactionMechanism Ligand Ligand (Probe) [Benzamide-NH-CO-CH2-Br] Complex Michaelis Complex (Reversible Binding) Ligand->Complex Association (Kon) Receptor Receptor [Binding Pocket + Cys-SH] Receptor->Complex Transition S_N2 Transition State [Br Leaving] Complex->Transition Nucleophilic Attack Adduct Covalent Adduct [Receptor-S-CH2-CO-Ligand] Transition->Adduct Irreversible Alkylation Bromide Bromide Ion (Br-) Transition->Bromide Leaving Group

Figure 1: Kinetic mechanism of cysteine alkylation by the bromoacetyl probe. The reaction is driven by the proximity effect within the binding pocket.

Experimental Protocols

Synthesis & Purification Workflow

Objective: To generate high-purity probe free of hydrolyzed byproducts.

  • Precursor Preparation: Start with 3-amino-N,N-dipropylbenzamide .

  • Acylation: Dissolve precursor in anhydrous Dichloromethane (DCM) with 1.1 eq of Triethylamine (TEA) at 0°C.

  • Addition: Dropwise addition of Bromoacetyl bromide (1.05 eq). Note: Excess reagent can lead to di-acylation.

  • Work-up: Wash with cold 5% NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification: Flash Column Chromatography (Silica). Eluent: Hexane/Ethyl Acetate gradient.[1]

    • Critical QC: Avoid methanol in purification, as it can displace the bromide over time (solvolysis).

Stability Assessment (Hydrolytic Lability)

Bromoacetamides are susceptible to hydrolysis in aqueous buffers, particularly at pH > 7.5.

Protocol:

  • Prepare a 10 mM stock solution in DMSO.

  • Dilute to 100 µM in Phosphate Buffered Saline (PBS) at pH 7.4, 8.0, and 9.0.

  • Incubate at 37°C.

  • Analysis: Inject onto RP-HPLC (C18 column) at t=0, 1h, 4h, 12h, 24h.

  • Detection: Monitor the disappearance of the parent peak (MW 341) and appearance of the hydroxy-derivative (MW ~279, loss of Br, gain of OH).

  • Acceptance Criteria: Half-life (

    
    ) should be >4 hours at pH 7.4 to ensure the reaction with the protein occurs before hydrolysis.
    
Validation of Covalent Binding (Mass Spectrometry)

To confirm the probe has successfully labeled the target protein:

  • Incubate Target Protein (5 µM) with Probe (50 µM) for 1 hour.

  • Digest protein with Trypsin.

  • Analyze via LC-MS/MS.[2]

  • Data Interpretation: Search for a mass shift on Cysteine-containing peptides.

    • Mass Shift Calculation:

      • Probe MW: 341.25 Da

      • Loss of Bromide (Br): -79.90 Da

      • Loss of H (from Cys-SH): -1.01 Da

      • Net Mass Addition: +260.34 Da (approx).

    • Note: If the bromine is not displaced (rare non-specific binding), the shift would be different. The Sₙ2 mechanism dictates the loss of Br.

Handling & Safety (Material Safety Data Sheet Summary)

  • Hazard Classification:

    • Skin/Eye Irritant: High.

    • Sensitizer: High. Alkylating agents are potent sensitizers.

    • Genotoxicity: Potential mutagen (due to DNA alkylation capability).

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Quench with excess cysteine or ethanethiol before disposal to neutralize the electrophilic warhead.

Visualization: Physicochemical Characterization Workflow

CharacterizationWorkflow cluster_QC Quality Control (QC) cluster_Prop Physicochemical Profiling Start Synthesis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide NMR 1H-NMR (Confirm Structure) Start->NMR LCMS LC-MS (Confirm MW 341.25) Start->LCMS Purity HPLC Purity >95% NMR->Purity LCMS->Purity Solubility Kinetic Solubility (PBS pH 7.4) Purity->Solubility Stability Chemical Stability (t1/2 in Buffer) Purity->Stability LogP Lipophilicity (LogD Determination) Purity->LogP Application Biological Application (Receptor Mapping) Solubility->Application Stability->Application If t1/2 > 4h

Figure 2: Step-by-step workflow for the synthesis, validation, and physicochemical profiling of the probe.

References

  • Santa Cruz Biotechnology. 3-[(2-Bromoacetyl)amino]-N-propylbenzamide Product Data Sheet. (Provides baseline stability and handling data for the mono-propyl analog).

  • PubChem Database. Benzamide, N,N-dipropyl- (Compound CID 139800). National Library of Medicine. (Source for scaffold physicochemical properties).[3][4][5][6][2][1][7]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[7][8] Nature Reviews Drug Discovery, 10, 307–317. (Authoritative review on the mechanism and design of covalent inhibitors).

  • Weerapana, E., et al. (2010). "Global analysis of cysteines co-localized with reactive functionalities." Nature Chemical Biology, 6, 875–877. (Methodology for validating cysteine-reactive probes).

Sources

An In-depth Technical Guide to the Biological Targets and Affinity of Benzamide-Based Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of benzamide derivatives as selective agonists for the Sigma-1 Receptor (S1R). It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry. This document delves into the molecular interactions, binding affinities, and functional implications of this important class of compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of Benzamide Derivatives and the Sigma-1 Receptor

Benzamide and its derivatives represent a versatile chemical scaffold with a broad spectrum of pharmacological activities.[1] In the realm of neuropharmacology, a significant focus has been on their interaction with the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in cellular homeostasis by modulating calcium signaling, lipid metabolism, and responses to ER stress.[1][3] Due to its involvement in neuroprotection, neuroinflammation, and neuroplasticity, the S1R has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases and ischemic stroke.[1][2][3]

Benzamide-based S1R agonists have shown considerable promise in preclinical models, demonstrating the potential for oral administration and favorable drug-like characteristics.[1] This guide will explore the key aspects of their pharmacology, from target engagement to functional outcomes.

Biological Target: The Sigma-1 Receptor (S1R)

The primary biological target of this class of benzamide derivatives is the Sigma-1 Receptor. Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel. Instead, it acts as a chaperone protein that can translocate within the cell to interact with and modulate the function of various client proteins, including ion channels and other receptors.[1][4]

Activation of S1R by an agonist, such as a benzamide derivative, can trigger a cascade of downstream effects that are largely neuroprotective. These include:

  • Modulation of Ion Channels: S1R agonists have been shown to regulate voltage-gated ion channels (Ca²⁺, K⁺, Na⁺) and potentiate ligand-gated channels like the NMDA receptor.[4][5]

  • Regulation of Calcium Homeostasis: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the ER, S1R can modulate intracellular calcium signaling, a critical process for neuronal function and survival.[6]

  • Neurotransmitter System Modulation: Activation of S1R can influence various neurotransmitter systems, including the dopaminergic and serotonergic systems, which is relevant for conditions like depression.[4][6]

Distinguishing S1R from the Sigma-2 Receptor (S2R)

It is crucial to differentiate the Sigma-1 Receptor from the Sigma-2 Receptor (S2R). While both are targets for various synthetic ligands, they are distinct proteins with different molecular weights, tissue distributions, and pharmacological profiles. High selectivity for S1R over S2R is a key objective in the development of therapeutic benzamide derivatives to minimize off-target effects.[7]

Binding Affinity and Structure-Activity Relationships (SAR)

The affinity of benzamide derivatives for the S1R is typically quantified by the equilibrium dissociation constant (Ki), determined through competitive radioligand binding assays. Several studies have demonstrated that structural modifications to the benzamide scaffold can significantly impact binding affinity and selectivity.[7]

Key Structural Features Influencing Affinity:
  • Benzamide Scaffold Substituents: The nature and position of substituents on the benzamide ring are critical. For instance, the presence of chloro, cyano, or nitro groups at the 4-position of the benzamide ring has been shown to confer excellent affinity for S1R (Ki values in the low nanomolar range) and high selectivity over S2R.[7]

  • Linker Chain Length: The length of the alkyl chain connecting the benzamide moiety to a terminal amine group also plays a role in optimizing receptor binding.[7]

  • Terminal Amine Group: The nature of the terminal amine and its substituents contribute to the overall hydrophobic and electronic profile of the molecule, influencing its interaction with the receptor's binding pocket.[7]

Quantitative Data on Binding Affinity

The following table summarizes representative binding affinity data for a series of benzamide derivatives, illustrating the impact of structural modifications on S1R and S2R binding.

CompoundR-Group (4-position)S1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
7i Cl1.2>1400>1167
7w CN3.6>1400>389
7y NO₂2.5>1400>560
2 Cl5.6>1400241
3 CN0.6>1400331
6 CN (different linker)2.1>1400252
7 NO₂ (different linker)110>650059

Data synthesized from multiple sources for illustrative purposes.[3][7]

Mechanism of Action: A Ligand-Operated Chaperone

The agonist binding to S1R initiates a conformational change that leads to its dissociation from the binding immunoglobulin protein (BiP), another ER-resident chaperone.[8] This dissociation allows the activated S1R to translocate to other subcellular compartments and interact with its client proteins.[1]

The following diagram illustrates the proposed mechanism of action for benzamide-based S1R agonists.

G cluster_ER Endoplasmic Reticulum S1R_BiP S1R-BiP Complex Activated_S1R Activated S1R S1R_BiP->Activated_S1R Dissociation from BiP Benzamide_Agonist Benzamide Agonist Benzamide_Agonist->S1R_BiP Binds to S1R Ion_Channels Ion Channels (e.g., NMDA-R, K+) Activated_S1R->Ion_Channels Modulates Activity Downstream Neuroprotective Effects Ion_Channels->Downstream Leads to

Caption: Mechanism of Benzamide Agonist Action on S1R.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for S1R Affinity (Ki)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the S1R using competitive inhibition of a radiolabeled ligand.[9][10]

Materials:

  • [³H]-(+)-pentazocine (selective S1R radioligand)

  • Membrane preparation from guinea pig liver or a cell line with high S1R expression (e.g., Jurkat cells).[9][11]

  • Test benzamide compound

  • Haloperidol (for defining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test benzamide compound.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Tris-HCl buffer

    • 25 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd)

    • 25 µL of the test compound dilution or vehicle (for total binding)

    • For non-specific binding wells, add 25 µL of haloperidol (10 µM final concentration).

  • Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 120 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: S1R-BiP Dissociation Assay (Functional Agonist Assay)

This assay functionally characterizes a compound as an S1R agonist by measuring its ability to induce the dissociation of the S1R-BiP complex.[8][12]

Materials:

  • CHO or SH-SY5Y cells overexpressing S1R.[3]

  • Test benzamide compound

  • PRE-084 (a known S1R agonist, as a positive control)

  • NE-100 (an S1R antagonist, for validation)

  • Lysis buffer

  • Anti-S1R antibody for immunoprecipitation

  • Anti-BiP antibody for western blotting

  • Protein A/G agarose beads

  • SDS-PAGE and western blotting reagents

Procedure:

  • Culture the cells to 80-90% confluency.

  • Treat the cells with the test benzamide compound, PRE-084, or vehicle for 30 minutes.

  • Lyse the cells and collect the protein lysate.

  • Perform immunoprecipitation by incubating the lysate with the anti-S1R antibody overnight, followed by incubation with Protein A/G agarose beads.

  • Wash the beads to remove non-bound proteins.

  • Elute the protein complexes from the beads.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the anti-BiP antibody to detect the amount of BiP co-immunoprecipitated with S1R.

  • A reduction in the BiP signal in the treated samples compared to the vehicle control indicates dissociation of the S1R-BiP complex, confirming the agonist activity of the test compound.

G start Cell Culture (S1R-expressing cells) treatment Treat with Benzamide Agonist start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (anti-S1R Ab) lysis->ip wb Western Blot (anti-BiP Ab) ip->wb result Reduced BiP Signal = Agonist Activity wb->result

Caption: Workflow for the S1R-BiP Dissociation Assay.

Conclusion and Future Directions

Benzamide-based Sigma-1 Receptor agonists represent a highly promising class of molecules for the development of novel therapeutics for CNS disorders. Their unique mechanism of action as ligand-operated chaperones offers a distinct advantage over conventional pharmacological approaches. The structure-activity relationships established to date provide a solid foundation for the rational design of new compounds with enhanced affinity, selectivity, and pharmacokinetic properties.[2][7]

Future research should focus on elucidating the full range of S1R's client proteins and downstream signaling pathways to better understand the therapeutic effects and potential side effects of these agonists. Furthermore, the development of PET radioligands based on the benzamide scaffold will be invaluable for in vivo imaging and target engagement studies in clinical settings. The continued exploration of this chemical space holds great promise for addressing the unmet medical needs of patients with neurodegenerative and psychiatric conditions.

References

  • Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 30(17), 3584. [Link]

  • Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. [Link]

  • Carato, P., et al. (2025). Peer-review of "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety". MDPI. [Link]

  • Donnier-Maréchal, M., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978. [Link]

  • Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. COST Action CA22133. [Link]

  • Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 249. [Link]

  • Zhang, J., et al. (2022). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. HZDR. [Link]

  • Bowen, W. D. (2000). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological reviews, 61(4), 385–404. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-8. [Link]

  • Yang, S., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 919844. [Link]

  • Smith, A. J. (2010). The Pharmacology of the Sigma-1 Receptor. University of Bath's research portal. [Link]

  • Abate, C., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience, 11(18), 2878–2888. [Link]

Sources

The Alchemist's Tool: A Technical Guide to 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide as a Covalent Probe in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide, a molecule poised for significant utility in medicinal chemistry. While not extensively documented in existing literature, its structural features—specifically the reactive bromoacetyl moiety—position it as a powerful tool for the covalent modification of biological targets. This document will serve as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, potential applications as a covalent inhibitor, and the experimental workflows required for its characterization and validation. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

The Rationale: Why Covalent Modification?

In an era of drug discovery increasingly focused on high-potency and durable target engagement, covalent inhibitors have re-emerged as a compelling therapeutic modality. Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, long-lasting bond with their target protein. This irreversible or slowly reversible interaction can lead to a more profound and sustained pharmacological effect, often at lower doses, thereby minimizing off-target effects.

The subject of this guide, 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide, is a prime candidate for such applications. Its bromoacetyl group is a classic electrophilic "warhead," readily susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine on a protein surface. The N,N-dipropylbenzamide scaffold, in turn, can be tailored to confer selectivity for a specific target protein, guiding the reactive bromoacetyl group to its intended destination.

Synthesis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide: A Proposed Route

The synthesis of this compound can be logically approached in a two-step process starting from 3-nitrobenzoyl chloride. This pathway is based on well-established organic chemistry principles.

Step 1: Synthesis of 3-Amino-N,N-dipropylbenzamide

The initial step involves the amidation of 3-nitrobenzoyl chloride with di-n-propylamine, followed by the reduction of the nitro group to an amine.

  • Reaction: 3-nitrobenzoyl chloride is reacted with di-n-propylamine to form 3-nitro-N,N-dipropylbenzamide.

  • Reduction: The nitro group of 3-nitro-N,N-dipropylbenzamide is then reduced to a primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst, or a metal-acid combination like tin and hydrochloric acid. This yields the key intermediate, 3-amino-N,N-dipropylbenzamide.

Step 2: Bromoacetylation of 3-Amino-N,N-dipropylbenzamide

The final step is the acylation of the newly formed primary amine with a bromoacetylating agent.[1][2]

  • Reaction: 3-amino-N,N-dipropylbenzamide is treated with either bromoacetyl chloride or bromoacetyl bromide in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA). The base is crucial to neutralize the hydrohalic acid byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic.[1] The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the reactivity of the acyl halide.

Experimental Protocol: Synthesis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Materials:

  • 3-Amino-N,N-dipropylbenzamide

  • Bromoacetyl chloride (or bromoacetyl bromide)

  • Triethylamine (or DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for workup and purification.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-N,N-dipropylbenzamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of bromoacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mechanism of Action: The Covalent Interaction

The utility of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide in medicinal chemistry stems from its ability to act as a covalent modifier of proteins. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by side chains of specific amino acids.

Covalent Modification Mechanism Protein Target Protein with Nucleophilic Residue (e.g., Cys-SH) Complex Non-covalent Binding Complex Protein->Complex Reversible Binding Compound 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide Compound->Complex TransitionState SN2 Transition State Complex->TransitionState Nucleophilic Attack CovalentAdduct Covalently Modified Protein TransitionState->CovalentAdduct Irreversible Bond Formation LeavingGroup Bromide Ion (Br-) TransitionState->LeavingGroup

Caption: Covalent modification of a target protein.

The process begins with the non-covalent binding of the compound to the target protein, driven by interactions of the N,N-dipropylbenzamide scaffold with the protein's binding pocket. This initial binding event orients the reactive bromoacetyl group in proximity to a nucleophilic residue. This is followed by a nucleophilic substitution (Sɴ2) reaction where the nucleophilic amino acid attacks the α-carbon of the bromoacetyl group, displacing the bromide leaving group and forming a stable covalent bond.

Characterization and Validation Workflow

A rigorous experimental workflow is essential to validate the covalent inhibitory activity of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide and to characterize its interaction with a target protein.

Validation Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_structural Structural & Mechanistic Studies Synthesis Synthesis and Purification QC Purity and Identity Confirmation (NMR, MS) Synthesis->QC EnzymeKinetics Enzyme Inhibition Assays (IC50 determination) QC->EnzymeKinetics CovalentKinetics Determination of kinact/KI EnzymeKinetics->CovalentKinetics Washout Washout/Dialysis Experiments CovalentKinetics->Washout MassSpec Intact Protein Mass Spectrometry Washout->MassSpec PeptideMapping Peptide Mapping MS/MS (Identification of modified residue) MassSpec->PeptideMapping

Caption: Experimental workflow for validation.

Biochemical Assays
  • Enzyme Inhibition Assays: Initial assessment involves determining the half-maximal inhibitory concentration (IC₅₀) in a relevant enzyme or cellular assay. A time-dependent inhibition profile is a hallmark of covalent inhibitors.

  • Determination of kᵢnact and Kᵢ: To quantify the efficiency of covalent modification, the maximal rate of inactivation (kᵢnact) and the inhibitor concentration at which the rate of inactivation is half-maximal (Kᵢ) are determined. This provides a more detailed understanding of the inhibitor's potency.

  • Washout Experiments: To confirm irreversible binding, a "washout" or dialysis experiment can be performed. If the compound is a covalent inhibitor, its effect will persist even after its removal from the surrounding medium.

Structural and Mechanistic Studies
  • Intact Protein Mass Spectrometry: Analysis of the target protein by mass spectrometry after incubation with the inhibitor will show a mass shift corresponding to the molecular weight of the inhibitor, confirming covalent adduction.

  • Peptide Mapping by MS/MS: To identify the specific amino acid residue that has been modified, the protein-inhibitor adduct is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The modified peptide will exhibit a characteristic mass shift, and fragmentation analysis will pinpoint the exact site of modification.

Illustrative Data Presentation

While specific data for 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is not available, the following table illustrates how data for a hypothetical covalent inhibitor of this class would be presented.

ParameterValueMethod
IC₅₀ 50 nMEnzyme Inhibition Assay
kᵢnact 0.1 min⁻¹Covalent Inhibition Kinetics
Kᵢ 200 nMCovalent Inhibition Kinetics
Mass Shift +121 DaIntact Protein Mass Spec
Modified Residue Cys285Peptide Mapping MS/MS

Conclusion and Future Directions

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide represents a valuable, yet underexplored, tool in the medicinal chemist's arsenal. Its straightforward synthesis and inherent reactivity make it an attractive starting point for the development of potent and selective covalent inhibitors. The experimental workflows detailed in this guide provide a robust framework for its synthesis, characterization, and validation as a covalent probe. Future work in this area could involve the synthesis of a library of analogues with modifications to the N,N-dipropylbenzamide scaffold to optimize target selectivity and potency. As our understanding of the proteome expands, the rational design of covalent probes like this will be instrumental in elucidating protein function and developing novel therapeutics.

References

  • Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • PrepChem.com. Synthesis of 3-amino-N-decylbenzamide. [Link]

  • Organic Syntheses. 2-bromoallylamine. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity. [Link]

  • Arkivoc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • ResearchGate. Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams. [Link]

  • National Center for Biotechnology Information. Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Affinity Labeling of Proteins Using 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Covalent Capture of Protein Targets

In the landscape of chemical biology and drug discovery, the precise identification of a small molecule's protein targets is a critical step in elucidating its mechanism of action and potential off-target effects. Affinity labeling is a powerful technique that transcends the limitations of non-covalent interactions by creating a stable, covalent bond between a ligand-based probe and its cognate protein target.[1] This method relies on a probe molecule that combines a high-affinity recognition element with a latent reactive group. Upon binding to the target protein, this reactive moiety forms a covalent linkage with a nearby amino acid residue, effectively "tagging" the protein for subsequent identification and characterization.

This guide details the application of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide , a potent affinity labeling probe. The core structure of this molecule is a benzamide, a scaffold known to possess affinity for various protein targets, notably the dopamine D2 and D3 receptors, which are key players in neurological signaling and prominent targets for antipsychotic drugs.[2] The N,N-dipropylbenzamide portion serves as the primary recognition element, guiding the probe to the ligand-binding pocket. The strategic incorporation of a bromoacetyl group provides the electrophilic "warhead" necessary for covalent bond formation, making this compound an irreversible ligand.[3]

The bromoacetyl group is a well-established reactive moiety in bioconjugation chemistry. It functions as a potent alkylating agent, demonstrating high reactivity towards nucleophilic amino acid side chains, particularly the thiol group of cysteine residues.[4] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable thioether bond. This covalent and specific labeling allows for the stringent purification and confident identification of target proteins from complex biological mixtures.

This document provides a comprehensive protocol for utilizing 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide to covalently label its protein targets in vitro, followed by methods for detection and analysis using Western blotting and mass spectrometry.

Principle of Covalent Labeling

The efficacy of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide as an affinity label is rooted in a two-step process:

  • Reversible Binding: The probe first binds non-covalently to the target protein's binding site. The affinity and specificity of this initial interaction are primarily determined by the N,N-dipropylbenzamide moiety.

  • Irreversible Covalent Modification: Once the probe is localized within the binding pocket, the electrophilic bromoacetyl group is positioned in close proximity to nucleophilic amino acid residues. It then reacts, most commonly with the sulfhydryl group of a cysteine residue, to form a stable covalent bond. This reaction effectively traps the probe on its target protein.

The selectivity of labeling is a product of both the initial binding affinity and the rate of the subsequent covalent reaction, which is greatly enhanced by the high local concentration of the probe within the binding pocket.

cluster_0 Mechanism of Covalent Labeling Probe Affinity Probe (3-[(2-Bromoacetyl)amino]- N,N-dipropylbenzamide) Complex Non-covalent Probe-Target Complex Probe->Complex Reversible Binding (High Affinity) Target Target Protein (e.g., D2/D3 Receptor with accessible Cysteine) Target->Complex Labeled_Protein Covalently Labeled Protein Complex->Labeled_Protein Irreversible Alkylation (Covalent Bond Formation)

Figure 1: Conceptual workflow of affinity labeling.

Materials and Reagents

Reagents
  • Affinity Labeling Probe: 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

  • Target Protein Source: Purified recombinant protein or cell membrane preparations expressing the target receptor (e.g., from HEK293 cells stably expressing Dopamine D2 or D3 receptors).

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Note: The optimal pH may vary depending on the target protein and should be empirically determined (typically between 7.0 and 8.5 for cysteine alkylation).

  • Probe Stock Solution: 10 mM stock solution of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Quenching Solution: 1 M β-mercaptoethanol (BME) or 1 M dithiothreitol (DTT) in water.

  • Competitive Ligand (for control experiments): A non-reactive ligand with high affinity for the target protein (e.g., Haloperidol or Spiperone for D2/D3 receptors).

  • Protease Inhibitor Cocktail: To prevent protein degradation.

  • Reagents for SDS-PAGE and Western Blotting: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl, glycine, methanol, nitrocellulose or PVDF membranes, primary antibody against the target protein or a tag, HRP-conjugated secondary antibody, and chemiluminescent substrate.

  • Reagents for Mass Spectrometry: Sequencing-grade trypsin, urea, DTT, iodoacetamide (for blocking non-labeled cysteines), and formic acid.

Equipment
  • Thermomixer or incubator

  • Microcentrifuge

  • SDS-PAGE and Western blotting apparatus

  • Gel imaging system

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Orbitrap or Q-TOF)

Experimental Protocol: Affinity Labeling in a Membrane Preparation

This protocol provides a general framework for labeling a membrane-bound receptor, such as the Dopamine D2 receptor. Optimization of probe concentration and incubation time is recommended for each new target and experimental system.

Part 1: Preparation of Reagents and Protein
  • Prepare Labeling Buffer: Prepare 100 mL of the labeling buffer and chill on ice. Add protease inhibitor cocktail immediately before use.

  • Prepare Probe Dilutions: On the day of the experiment, thaw the 10 mM probe stock solution. Prepare a series of working dilutions (e.g., 10 µM to 1 mM) in DMSO. Note: The final concentration of DMSO in the reaction should be kept below 1% to avoid protein denaturation.

  • Prepare Protein Sample: Thaw the membrane preparation (e.g., from cells overexpressing the target receptor) on ice. Determine the total protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membrane preparation with ice-cold labeling buffer to a final concentration of 1-2 mg/mL.

Part 2: Affinity Labeling Reaction

Set up the following reactions in microcentrifuge tubes on ice:

TubeDescriptionProtein SampleCompetitive LigandProbe
1 Total Labeling 49 µL-1 µL of probe
2 Non-specific Control 48 µL1 µL of competitor1 µL of probe
3 No Probe Control 49 µL-1 µL of DMSO
  • Pre-incubation with Competitor (for control): To Tube 2, add the competitive ligand to a final concentration of 100-fold molar excess over the probe. Incubate for 30 minutes on ice to allow the competitor to occupy the binding sites.

  • Initiate Labeling: Add the affinity labeling probe to Tubes 1 and 2 to the desired final concentration (e.g., 1-100 nM, depending on target affinity). Add an equal volume of DMSO to Tube 3.

  • Incubation: Incubate all tubes for 60 minutes at 25°C with gentle agitation. This step should be optimized (30-120 minutes).

  • Quench the Reaction: Stop the reaction by adding the quenching solution (e.g., BME or DTT) to a final concentration of 10 mM. This will react with and consume any excess probe. Incubate for 15 minutes at 25°C.

  • Sample Preparation for Analysis: Centrifuge the samples at 16,000 x g for 20 minutes at 4°C to pellet the membranes. Discard the supernatant. Wash the pellet by resuspending in 500 µL of ice-cold labeling buffer and repeating the centrifugation. The washed pellets are now ready for analysis by Western Blot or mass spectrometry.

Analytical Workflows

Workflow 1: Detection by Western Blot

This method is used to confirm that the target protein has been covalently modified, as evidenced by a decrease in signal when competed with a known ligand.

  • Sample Solubilization: Resuspend the washed membrane pellets from the labeling reaction in 1X SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel (e.g., 10% gel).

  • Western Blot Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Visualization: Add a chemiluminescent substrate and image the blot.

Expected Result: A band corresponding to the molecular weight of the target protein should be visible in all lanes. The intensity of the band in the "Total Labeling" lane (Tube 1) should be comparable to the "No Probe Control" (Tube 3). Crucially, if labeling is specific to the binding site, the band intensity in the "Non-specific Control" lane (Tube 2) should be significantly higher, as the unlabeled primary antibody will have more epitopes to bind to after the covalent probe was blocked by the competitor. Alternatively, if using an antibody that recognizes the probe itself, a band should appear in the "Total Labeling" lane and be absent or significantly reduced in the "Non-specific Control" lane.

Workflow 2: Identification of Labeling Site by Mass Spectrometry

This workflow is essential for definitively identifying the covalently modified amino acid residue(s).[5]

cluster_1 Mass Spectrometry Workflow Labeled_Pellet Labeled Membrane Pellet Denature Denature, Reduce, and Alkylate Labeled_Pellet->Denature Solubilize in Urea/SDS Digest In-solution or In-gel Tryptic Digestion Denature->Digest Block free Cys with Iodoacetamide LCMS LC-MS/MS Analysis Digest->LCMS Separate Peptides Analysis Database Search & Data Analysis LCMS->Analysis Identify Peptides and Modification Site

Figure 2: Workflow for identifying the covalent modification site.
  • Protein Solubilization and Reduction: Resuspend the washed membrane pellet in a buffer containing 8 M urea. Reduce disulfide bonds with DTT.

  • Alkylation of Free Cysteines: Alkylate all non-labeled, free cysteine residues with a standard alkylating agent like iodoacetamide. This is a critical step to prevent disulfide scrambling and to differentiate the probe-labeled cysteine from others.[6]

  • Proteolytic Digestion: Dilute the urea concentration and digest the proteins with sequencing-grade trypsin overnight.

  • LC-MS/MS Analysis: Acidify the peptide mixture and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database. The search parameters must be configured to include a variable modification on cysteine residues corresponding to the mass of the 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide adduct (mass of the probe minus the mass of bromine).

Expected Result: Successful identification of a peptide from the target protein that contains a cysteine residue with a mass shift corresponding to the covalent adduction of the affinity probe. The MS/MS spectrum for that peptide will provide definitive evidence of the modification site.[5]

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
No labeling observed Probe concentration too low; Incubation time too short; Target protein is inactive; No accessible nucleophile in the binding pocket.Increase probe concentration and/or incubation time. Verify protein activity with a functional assay. Consider that the target may not have a reactive residue in the right position.
High background/non-specific labeling Probe concentration too high; Probe is unstable and hydrolyzing; Insufficient quenching.Perform a dose-response experiment to find the optimal probe concentration. Ensure fresh probe stock is used. Increase the concentration of the quenching reagent.
Labeling is not competed by excess ligand The probe is binding to a site other than the competitor's binding site (allosteric site); The probe is reacting non-specifically with surface residues.Lower the probe concentration. Use a different competitive ligand. Verify the binding site through mutagenesis studies.

Conclusion

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is a valuable tool for the covalent capture and identification of its protein targets. The combination of a dopamine receptor-like benzamide scaffold and a reactive bromoacetyl group enables its use as a specific and irreversible affinity probe. The protocols outlined in this guide provide a robust starting point for researchers to successfully employ this reagent in target identification and validation studies. Careful optimization and the use of appropriate controls are paramount to achieving specific and interpretable results, ultimately leading to a deeper understanding of the molecular interactions that underpin biological processes and drug action.

References

  • Niznik, H. B., Grigoriadis, D. E., & Seeman, P. (1986). Photoaffinity labelling of dopamine D2 receptors by [3H]azidomethylspiperone. FEBS Letters, 209(1), 71–76.
  • Jian, W., Zbieg, J. R., & Boyken, S. E. (2018). Mass Spectrometry-based Proteomics of Human Cannabinoid Receptor 2: Covalent Cysteine 6.47(257). Scientific Reports, 8(1), 16930.
  • Rice, K. C., & Jacobson, A. E. (1984). Irreversible ligands as probes for drug receptors. NIDA Research Monograph, 49, 147–162.
  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373–377.
  • Wouters, W., Van Dun, J., & Laduron, P. M. (1984). Photoaffinity labelling of dopamine receptors. Synthesis and binding characteristics of azapride. European Journal of Biochemistry, 145(2), 273–278.
  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of Nα-(tert-butoxycarbonyl)-Nɛ-[N-(bromoacetyl)-β-alanyl]-L-lysine and its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
  • Amenta, F., & Cavallotti, C. (1980). Photoaffinity labeling of dopamine receptors in the rat brain. Progress in Histochemistry and Cytochemistry, 12(3), 1–55.
  • Grigoriadis, D. E., Niznik, H. B., Jarvie, K. R., & Seeman, P. (1986). Identification of the D2-dopamine receptor binding subunit in several mammalian tissues and species by photoaffinity labeling. Journal of Neurochemistry, 47(1), 196–204.
  • Amlaiky, N., Berger, G., Giraudat, J., Marcotte, J. L., & Caron, M. G. (1987). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. Molecular Pharmacology, 31(2), 129–137.
  • Wikipedia. (2023). 3-Aminobenzamide. Retrieved from [Link]

  • Chen, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 55(11), 2631-2639.
  • MS-BioWorks. (n.d.). Reactive Cysteine Profiling. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry. Retrieved from [Link]

  • Galkin, M. A., & Povarov, I. G. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Mass-spektrometria, 17(1), 4-17.
  • Ma, D., et al. (2017). Cell imaging of dopamine receptor using agonist labeling iridium(iii) complex. Chemical Science, 8(12), 8068-8076.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
  • George, S. R., O'Dowd, B. F., & Lee, S. P. (2002). G-protein-coupled receptor oligomerization and its potential for drug discovery. Nature Reviews Drug Discovery, 1(10), 808–820.
  • Verma, V., et al. (2005). Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor. Journal of Neurochemistry, 95(5), 1461-1472.
  • El-Sayed, M. A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3639-3655.
  • Divi, M. K., et al. (2022). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. ACS Chemical Neuroscience, 13(21), 3045-3056.
  • Lew, J. Y., et al. (1994). Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. Journal of Medicinal Chemistry, 37(15), 2419-2420.
  • American Chemical Society. (2018). Dopamine receptor D2 covalent, fluorescent click labelling via a small-molecule probe and agonist. Retrieved from [Link]

  • Scilit. (n.d.). Photoaffinity labelling of dopamine D2 receptors by [3H]azidomethylspiperone. Retrieved from [Link]

  • Zaitseva, M. A., & Povarov, I. G. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Mass Spectrometry (Tokyo, Japan), 17(1), 4-17.

Sources

Application Notes & Protocols: In Vitro Characterization of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide as a Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide, a compound featuring a reactive bromoacetyl electrophile. This functional group strongly suggests a mechanism of action involving covalent, irreversible inhibition of a target protein, most likely through alkylation of a nucleophilic residue such as cysteine.[1][2] We present a detailed protocol for determining the inhibitory potency (IC50) of this compound using a model cysteine protease, Papain, and a fluorogenic substrate-based assay. Furthermore, we describe a critical "jump-dilution" experiment to confirm the irreversible nature of the inhibition, a key characteristic of covalent modifiers.[3][4][5]

Scientific Principle

Mechanism of Covalent Inhibition

The 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide compound contains a bromoacetyl "warhead," which is an electrophilic group. This group is designed to react with a nucleophilic amino acid residue, such as the thiol group of a cysteine, within the active site of a target enzyme.[1][2] This reaction forms a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.[1][6] The benzamide scaffold and dipropyl groups contribute to the initial non-covalent binding affinity and selectivity for the target enzyme before the covalent bond is formed.

Assay Principle: Fluorogenic Substrate Cleavage

The activity of the model enzyme, Papain, is quantified using a fluorogenic peptide substrate, Z-Phe-Arg-AMC (Z-FR-AMC).[7][8][9] In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage of the amide bond by an active Papain enzyme, AMC is released, producing a strong fluorescent signal that can be monitored over time.[9] When 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide successfully inhibits Papain, the rate of Z-FR-AMC cleavage decreases, resulting in a diminished fluorescent signal. The concentration of the inhibitor required to reduce enzyme activity by 50% is defined as the IC50 value.[4][10]

Visualization of Key Processes

Covalent_Inhibition_Mechanism E Enzyme (E) (with Cys-SH) EI E•I Complex (Non-covalent) E->EI I Inhibitor (I) (with Bromoacetyl) EI->E EI_covalent E-I Covalent Adduct (Inactive) EI->EI_covalent k_inact (Irreversible)

Caption: Mechanism of two-step covalent inhibition.

Assay_Workflow IC50 Determination Workflow prep Prepare Reagents: - Inhibitor Dilution Series - Enzyme Solution - Substrate Solution plate Plate Inhibitor Dilutions & Controls (DMSO) prep->plate add_enzyme Add Papain Enzyme Solution to all wells plate->add_enzyme preincubate Pre-incubate Enzyme & Inhibitor (e.g., 30 min at 37°C) add_enzyme->preincubate initiate Initiate Reaction: Add Z-FR-AMC Substrate preincubate->initiate read Read Fluorescence Kinetically (Ex: 360 nm, Em: 450 nm) initiate->read analyze Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analyze

Caption: Experimental workflow for IC50 determination.

Materials and Reagents

ReagentRecommended SupplierCatalog # (Example)Storage Temperature
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamideCustom SynthesisN/A-20°C (in DMSO)
Papain (from Carica papaya)Sigma-AldrichP4762-20°C
Z-Phe-Arg-AMC hydrochlorideR&D SystemsES009-20°C (Protect from Light)
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD9779Room Temperature
EDTA Disodium SaltSigma-AldrichE5134Room Temperature
Tris-HClSigma-AldrichT5941Room Temperature
Black, Opaque, 96-well Assay PlatesCorning3603Room Temperature

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 5 mM EDTA, and 5 mM DTT, adjusted to pH 7.5. DTT is crucial for maintaining the active-site cysteine of Papain in a reduced, active state.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide in 100% anhydrous DMSO.

  • Papain Working Solution: Prepare a 2X final concentration working solution of Papain in Assay Buffer. The optimal final concentration should be determined empirically but a starting point of 10 nM is recommended.

  • Substrate Working Solution: Prepare a 2X final concentration working solution of Z-FR-AMC in Assay Buffer. A final concentration of 10 µM is commonly used.[7][8] Protect this solution from light.

Protocol 1: IC50 Determination

This protocol is designed to determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity under specific pre-incubation conditions.

  • Compound Dilution: Perform a serial dilution of the 10 mM compound stock in 100% DMSO to create a concentration-response curve. A typical 11-point, 3-fold dilution series is recommended.

  • Plate Layout: In a 96-well black plate, add 1 µL of each inhibitor dilution to the appropriate wells. For control wells, add 1 µL of 100% DMSO (0% inhibition/max signal) and 1 µL of a known potent inhibitor or buffer alone (100% inhibition/background).

  • Enzyme Addition: Add 50 µL of the 2X Papain working solution to all wells. Mix gently by tapping the plate. The final DMSO concentration should be 1%.

  • Pre-incubation: Cover the plate and incubate for 30 minutes at 37°C. This step allows the covalent inhibitor to react with the enzyme. The time-dependent nature of covalent inhibition means the IC50 value will change with incubation time.[11][12][13]

  • Reaction Initiation: Add 50 µL of the 2X Z-FR-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a microplate reader and measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 30 minutes (kinetic mode).[14]

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][5][10]

Protocol 2: Jump-Dilution for Irreversibility Confirmation

This experiment distinguishes a rapidly reversible inhibitor from an irreversible or slowly-dissociating one.[4][5] If inhibition is maintained after a large dilution of the enzyme-inhibitor complex, it confirms an irreversible mechanism.[3][15]

  • Pre-incubation (Concentrated):

    • Tube A (Inhibited): Incubate a concentrated solution of Papain (e.g., 1 µM, 100x the assay concentration) with a saturating concentration of the inhibitor (e.g., 10x the determined IC50) in a small volume for 1 hour at 37°C.

    • Tube B (Control): Incubate the same concentrated Papain solution with an equivalent volume of DMSO for the same duration.

  • Jump Dilution:

    • Rapidly dilute the contents of Tube A 100-fold into a pre-warmed assay plate well containing the Z-FR-AMC substrate solution. The final enzyme concentration will be at the standard assay concentration (e.g., 10 nM), but the inhibitor concentration will now be far below its IC50 (0.1x IC50).[3][4]

    • In a separate well, perform the same 100-fold dilution with the contents of Tube B (the DMSO control).

  • Monitor Activity: Immediately begin reading the fluorescence kinetically as described in Protocol 1.

  • Interpretation:

    • Irreversible Inhibition: The diluted enzyme-inhibitor complex (from Tube A) will show very little or no recovery of activity over time compared to the diluted control (from Tube B).

    • Reversible Inhibition: A reversible inhibitor would rapidly dissociate upon dilution, leading to a quick recovery of enzymatic activity, and the reaction rate would approach that of the control.[4][5]

References

  • Reaction Biology. Papain Protease Assay Service. [Link]

  • Creative Biolabs. PathSpecific™ Papain Protease Assay. [Link]

  • Strembitsky, E., et al. (1993). A new, sensitive fluorogenic substrate for papain based on the sequence of the cystatin inhibitory site. PubMed. [Link]

  • Chondrex, Inc. Cysteine Protease Activity Assay Kit. [Link]

  • BellBrook Labs. A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. [Link]

  • BellBrook Labs. (2025). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. [Link]

  • ResearchGate. Principle of the fluorogenic response to papain cleavage of the Dabcyl-Lys-Phe-Gly-GlyAla-Ala-Edans substrate. [Link]

  • Google Patents.
  • Lloyd, M. D. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

  • edX. IC50 Determination. [Link]

  • ResearchGate. (2026). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

  • Geurink, P. P., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Strelow, J. M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • University of Bath's research portal. (2021). Steady- state enzyme kinetics. [Link]

  • bioRxiv.org. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • PMC. Structure determinants defining the specificity of papain-like cysteine proteases. [Link]

  • R Discovery. (1993). A New, Sensitive Fluorogenic Substrate for Papain Based on the Sequence of the Cystatin Inhibitory Site. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. [Link]

  • PubMed. Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol. [Link]

  • PMC. Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. [Link]

Sources

Storage conditions to maintain stability of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Maintenance & Storage Protocol for 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Executive Summary

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is a specialized covalent modifier characterized by an


-haloacetamide  warhead. While the benzamide scaffold provides structural stability and lipophilicity, the bromoacetyl moiety renders the compound an irreversible electrophile. This reactivity, essential for its function (typically cysteine alkylation), makes it inherently unstable under standard environmental conditions.

This guide details the physicochemical vulnerabilities of the compound and provides a validated protocol to prevent hydrolysis, photolysis, and premature cyclization.

Chemical Vulnerability Profile

To ensure stability, researchers must understand the causality of degradation. The storage conditions are dictated by three primary degradation pathways:

  • Hydrolysis (Moisture Sensitivity): The Carbon-Bromine (C-Br) bond is susceptible to nucleophilic attack by water molecules. This reaction yields the inactive

    
    -hydroxyacetamide derivative and releases hydrobromic acid (HBr). The release of HBr creates an autocatalytic cycle, lowering the pH and accelerating further degradation.
    
    • Mechanism:[1][2]

      
      
      
  • Photolytic Cleavage (Light Sensitivity): Carbon-halogen bonds, particularly C-Br, possess bond dissociation energies that overlap with the energy of UV/visible light. Exposure causes homolytic cleavage, generating radical species that lead to complex polymerization or oxidation byproducts.

  • Nucleophilic Scavenging (Solvent Incompatibility): The compound will rapidly alkylate protic solvents (methanol, ethanol) or solvents containing impurities (thiols, amines), rendering the stock solution inactive.

Diagram 1: Degradation Pathways

degradation_pathways Compound 3-[(2-Bromoacetyl)amino]- N,N-dipropylbenzamide (Active Electrophile) Hydrolysis_Prod Hydroxy-derivative (Inactive) Compound->Hydrolysis_Prod Nucleophilic Attack Radical_Prod Radical Species (Polymerization) Compound->Radical_Prod Homolytic Cleavage Moisture Moisture (H₂O) Moisture->Hydrolysis_Prod Light UV/Vis Light Light->Radical_Prod HBr HBr Release (Autocatalysis) Hydrolysis_Prod->HBr HBr->Compound Acid Catalysis

Caption: Primary degradation mechanisms. Red paths indicate moisture-driven hydrolysis; Yellow paths indicate photodegradation.

Protocol: Solid State Storage (Long-Term)

Objective: Maintain purity >95% for 12+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Minimum)Arrhenius kinetics dictate that reaction rates for hydrolysis halve for every 10°C drop. -80°C is preferred for storage >6 months.[3]
Atmosphere Inert Gas (Argon/N₂)Displaces oxygen and humidity. Argon is heavier than air and provides a better "blanket" in vials.
Container Amber Glass Blocks UV/Vis radiation to prevent photolysis of the C-Br bond.
Desiccation Required Silica gel or Drierite in the secondary container prevents condensation upon retrieval from the freezer.

Step-by-Step Procedure:

  • Arrival: Upon receipt, centrifuge the vial briefly (1000 x g, 1 min) to pellet the powder.

  • Equilibration: Allow the sealed vial to warm to room temperature inside a desiccator before opening. Crucial: Opening a cold vial causes immediate water condensation on the hygroscopic powder.

  • Aliquot: If the total mass exceeds single-use requirements, weigh out aliquots in a glove box or under a nitrogen stream into amber glass vials with Teflon-lined caps.

  • Seal: Parafilm is insufficient. Use electrical tape or shrink wrap around the cap junction to prevent gas exchange.

  • Store: Place vials inside a secondary container (jar) with desiccant packs at -20°C.

Protocol: Solubilization & Handling

Objective: Create a working solution without deactivating the warhead.

Critical Warning: Never store this compound in Methanol (MeOH) or Ethanol (EtOH). The hydroxyl groups in these solvents act as nucleophiles, slowly displacing the bromide.

Solvent Selection Guide:

  • Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous DMF.

  • Acceptable: Acetonitrile (for HPLC).

  • Forbidden: Water, Alcohols, buffers containing Tris or DTT (Dithiothreitol).

Preparation Steps:

  • Solvent QC: Ensure DMSO is "Molecular Biology Grade" or "Anhydrous" (>99.9%). Old DMSO absorbs water from the air; use a fresh bottle.

  • Dissolution: Dissolve the powder to a high concentration (e.g., 10-50 mM). High concentrations are relatively more stable than dilute solutions due to the lower solvent-to-solute ratio regarding trace water.

  • Usage: Use immediately.

  • Short-Term Storage: If a solution must be saved, freeze at -80°C immediately.

    • Limit: Maximum 1 freeze-thaw cycle.

    • Why? Repeated freezing causes water condensation and micro-precipitation.

Diagram 2: Handling Workflow

handling_workflow Start Solid Powder (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Weigh Weigh Aliquot (Under N₂ Stream) Equilibrate->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Mix Vortex/Sonicate (Briefly) Solvent->Mix Usage Immediate Exp. Use (Within 4 hours) Mix->Usage Freeze Flash Freeze (-80°C) Mix->Freeze Surplus (Avoid if possible) Freeze->Usage Thaw once only

Caption: Optimal workflow for solubilization. Green indicates safe solvent addition; Red indicates the riskier freeze-thaw step.

Quality Control & Validation

Before using stored material in critical assays (e.g., covalent labeling or PROTAC synthesis), validate integrity using LC-MS.

Degradation Signature:

  • Parent Mass: [M+H]+

  • Hydrolysis Product: [M - Br + OH]+.

  • Calculation: The atomic mass of Br is ~79.9. The mass of OH is ~17.0.

  • Shift: Look for a peak appearing at M - 63 Da (approx) relative to the parent.

HPLC Conditions:

  • Column: C18 Reverse Phase.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: Do not use basic buffers (Ammonium Bicarbonate) as they will induce hydrolysis during the run.

References

  • Structure & Reactivity of Alpha-Haloacetamides

    • Singh, J., et al. (2011). "The chemistry of covalent drugs: Alpha-haloacetamides.
    • Source:

  • Stability of Covalent Warheads

    • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
    • Source:

  • General Storage of Hygroscopic Reagents

    • Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Source:

  • Handling of Electrophiles in Biological Assays

    • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent probes in drug discovery and chemical biology." Journal of Medicinal Chemistry.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Bromoacetyl Group Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling bromoacetyl-activated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize bromoacetyl chemistry for bioconjugation, affinity labeling, and other applications. Here, we address common challenges related to the hydrolysis of the bromoacetyl group and provide expert-backed solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My bromoacetyl-containing compound seems to have lost reactivity. What is the most likely cause?

The most probable cause is the hydrolysis of the bromoacetyl group. The carbon atom of the C-Br bond is highly electrophilic, making it susceptible to nucleophilic attack by water or other nucleophiles present in your buffer. This reaction converts the reactive bromoacetyl group into a non-reactive hydroxyacetyl group, rendering your compound unable to participate in the intended alkylation reaction.

This susceptibility is fundamentally due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond, and the fact that bromide (Br⁻) is an excellent leaving group.

Q2: What is the primary factor that accelerates the hydrolysis of the bromoacetyl group?

The primary factor accelerating hydrolysis is pH . The rate of hydrolysis increases significantly with rising pH. This is because the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases as the pH becomes more alkaline.

  • At acidic to neutral pH (below 7.0): Hydrolysis primarily occurs via nucleophilic attack by water molecules. This process is relatively slow.

  • At alkaline pH (above 7.5): The dominant mechanism shifts to attack by hydroxide ions, which dramatically increases the rate of hydrolysis and significantly shortens the half-life of the active bromoacetyl group.

Troubleshooting Guide: Preventing Hydrolysis

Issue: Low or inconsistent conjugation/labeling efficiency.

This is the most common symptom of premature bromoacetyl hydrolysis. If you observe lower-than-expected yields or variability between experiments, follow this guide to stabilize your compound.

Controlling the pH is the single most critical step in preventing hydrolysis.

Core Principle: Maintain the lowest possible pH that is still compatible with your reaction's requirements. For most applications involving reaction with thiols (e.g., cysteine residues in proteins), a pH range of 6.5 to 7.5 is the optimal compromise. This range keeps the thiol sufficiently nucleophilic (deprotonated) for the reaction to proceed efficiently while minimizing the rate of competing hydrolysis.

Recommended Buffer Systems:

Buffer SystempKa (at 25°C)Optimal pH RangeNotes
Phosphate (PBS)7.26.5 - 7.5Most common choice. Ensure it is free of nucleophilic contaminants.
HEPES7.57.0 - 8.0Good alternative to phosphate. Avoid if your reaction is sensitive to this buffer.
MOPS7.26.5 - 7.9Useful when a non-phosphate buffer is required.

Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not recommended . These buffers are nucleophilic and will react with the bromoacetyl group, consuming your reagent and competing with your target molecule.

Caption: Workflow for preparing and using aqueous buffers to minimize hydrolysis.

Core Principle: Chemical reaction rates, including hydrolysis, decrease at lower temperatures.

Recommendation: Whenever your experimental protocol allows, perform your reaction on ice or at 4°C . This can significantly extend the half-life of the bromoacetyl group in your aqueous buffer. If the primary reaction kinetics are too slow at low temperatures, determine the highest acceptable temperature that still provides a viable window for your reaction to complete before significant hydrolysis occurs.

Core Principle: The bromoacetyl group is stable in anhydrous (water-free) organic solvents. Hydrolysis begins only upon introduction to the aqueous buffer.

Protocol for Stock Solution Handling:

  • Solvent Choice: Dissolve your bromoacetyl-containing compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Concentration: Prepare a concentrated stock solution. This minimizes the volume of organic solvent added to your aqueous reaction mixture (typically ≤5% v/v).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-sealing caps to prevent moisture from the air from contaminating the solution.

  • Addition to Buffer: Crucially, add the stock solution to your aqueous buffer at the very last moment before initiating the reaction. Never store the compound in a diluted aqueous state.

The diagram below illustrates the critical competition between the desired alkylation reaction and the undesired hydrolysis pathway.

Competing Reactions reagent Bromoacetyl Compound (R-COCH₂Br) product {Stable Conjugate (R-COCH₂-S-Protein)} reagent->product hydrolyzed {Inactive Hydrolyzed Product (R-COCH₂OH)} reagent->hydrolyzed target {Target Nucleophile (e.g., Protein-SH)} target->reagent Desired Reaction (Alkylation) water {Undesired Nucleophiles (H₂O / OH⁻)} water->reagent Undesired Reaction (Hydrolysis)

Caption: Competition between desired alkylation and undesired hydrolysis.

Advanced Troubleshooting

Q3: I've optimized pH and temperature, but still see significant hydrolysis. What else could be the issue?

If basic optimizations are insufficient, consider these less obvious factors:

  • Buffer Contaminants: Are you using a freshly prepared buffer made with high-purity (e.g., Milli-Q) water? Older buffers can absorb atmospheric CO₂, which can alter pH, or become contaminated with microbial growth that may introduce nucleophiles.

  • Purity of the Bromoacetyl Compound: Has the purity of your starting material been verified? The compound may have hydrolyzed during prior storage or synthesis. Confirm its identity and purity using techniques like NMR or Mass Spectrometry.

  • Presence of Other Nucleophiles: Your sample itself (e.g., in a cell lysate) may contain other small molecule nucleophiles (like glutathione) that can consume the bromoacetyl reagent. This is a method-specific consideration that may require purification of your target molecule before labeling.

By systematically addressing pH, temperature, and reagent handling, you can create a robust experimental environment that minimizes the hydrolysis of the bromoacetyl group, leading to more reliable and reproducible results.

References

  • Title: Rates of reaction of N-alkylbromoacetamides with water and hydroxide ion Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Bromoacetic Acid Source: Wikipedia URL: [Link]

  • Title: What is the optimal pH for TCEP-HCl to reduce disulfide bonds? Source: ResearchGate URL: [Link]

  • Title: What is the best way to store and handle iodoacetamide? Source: ResearchGate URL: [Link]

Minimizing non-specific binding when using 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing non-specific binding and ensuring the successful application of this chemical probe.

Understanding the Challenge: The Reactivity of the Bromoacetyl Group

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is a valuable tool for covalently modifying target proteins. Its utility stems from the bromoacetyl functional group, which is an electrophile that readily reacts with nucleophilic amino acid residues on proteins. The primary target for this reaction is the sulfhydryl group of cysteine residues, forming a stable thioether linkage.[1][2] However, this reactivity is not perfectly specific. Under certain conditions, the bromoacetyl group can also react with other nucleophilic side chains, such as the imidazole ring of histidine and the ε-amino group of lysine, leading to non-specific binding and potentially confounding experimental results.[3]

The goal of this guide is to provide you with the knowledge and tools to control this reactivity, thereby maximizing the specific signal from your intended target while minimizing non-specific background.

FAQs and Troubleshooting Guide

This section addresses common issues encountered when using 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide, with a focus on mitigating non-specific binding.

Question 1: I'm observing high background signal in my assay. What are the likely causes and how can I fix it?

High background is a common problem and often points to non-specific binding of the probe.[4][5] This can be due to several factors related to both the chemical properties of the probe and the experimental conditions.

Underlying Causes:

  • Excess Probe Concentration: Using the probe at a concentration significantly higher than necessary to label the target of interest increases the likelihood of off-target reactions.[6][7] Even highly selective probes can become non-selective at high concentrations.[7]

  • Suboptimal Buffer Conditions: The pH of the reaction buffer can influence the reactivity of both the bromoacetyl group and the nucleophilic amino acid side chains. While the reaction with cysteine is efficient at neutral pH, higher pH values can promote reactions with other nucleophiles like lysine.[3]

  • Hydrophobic and Electrostatic Interactions: The probe or target protein may non-specifically adsorb to surfaces (e.g., microplates, beads) or other proteins through hydrophobic or charge-based interactions.[8][9][10]

  • Insufficient Quenching: Failure to effectively quench the unreacted probe after the desired incubation time allows it to continue reacting non-specifically with other components in the assay.

Troubleshooting Workflow:

This workflow is designed to systematically address the most common causes of high background.

Troubleshooting_Workflow A Start: High Background Observed B Step 1: Optimize Probe Concentration A->B C Step 2: Adjust Buffer Composition B->C If background persists D Step 3: Implement Effective Blocking C->D If background persists E Step 4: Quench Unreacted Probe D->E If background persists F Step 5: Enhance Washing Steps E->F If background persists G Result: Minimized Background F->G

Caption: Systematic workflow for troubleshooting high background signal.

Question 2: How do I determine the optimal concentration of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide for my experiment?

Finding the right concentration is a critical first step. The ideal concentration is the lowest one that still provides a robust signal for your target of interest.

Step-by-Step Protocol: Probe Concentration Titration

  • Design the Titration: Prepare a serial dilution of the bromoacetyl probe. A good starting range is typically from 10-fold above to 10-fold below the expected effective concentration. If this is unknown, start with a wide range (e.g., 100 µM down to 1 nM).

  • Constant Incubation: Keep the incubation time and temperature constant for all concentrations.

  • Include Controls:

    • Positive Control: A sample known to contain the target protein.

    • Negative Control: A sample lacking the target protein (e.g., lysate from a knockout cell line, or a buffer-only control).

  • Assay Readout: Perform the assay and measure the signal at each probe concentration for both the positive and negative controls.

  • Data Analysis: Plot the signal intensity versus the probe concentration for both controls. The optimal concentration will be in the range where the signal from the positive control is high, while the signal from the negative control remains low.

Parameter Recommendation Rationale
Starting Concentration Range 1 nM to 100 µMCovers a broad range to identify the optimal window.
Dilution Factor 1:3 or 1:5 serial dilutionProvides sufficient data points for a clear dose-response curve.
Controls Positive and NegativeEssential to distinguish specific signal from non-specific background.[11]
Question 3: What are the best practices for buffer composition to minimize non-specific binding?

The composition of your buffer can have a significant impact on non-specific interactions.[12][13]

Key Buffer Components and Their Roles:

Component Recommended Range/Type Purpose and Rationale
pH 6.5 - 7.5The reaction of bromoacetyl groups with thiols is efficient at neutral pH. Higher pH values (e.g., > 8.0) can increase the reactivity with other nucleophiles like amines, leading to more non-specific labeling.[3]
Salt Concentration 150 - 500 mM NaClHigher salt concentrations can help to disrupt non-specific electrostatic interactions between the probe and charged surfaces or proteins.[8][9]
Detergents 0.01% - 0.1% Tween-20 or Triton X-100Non-ionic detergents are effective at reducing non-specific binding caused by hydrophobic interactions.[8][9] They can also prevent the probe from adsorbing to plasticware.[14]
Blocking Agents 0.1% - 1% Bovine Serum Albumin (BSA)BSA is a protein that can block non-specific binding sites on surfaces and other proteins.[8][15]

Experimental Approach to Buffer Optimization:

  • Start with a Standard Buffer: A common starting point is Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Test Additives Systematically: Individually add or vary the concentration of salt, detergent, and a blocking agent to assess their impact on the signal-to-background ratio.

  • Evaluate in Parallel: Use a multi-well plate format to test different buffer conditions simultaneously for efficiency.

Question 4: How can I effectively quench the reaction to prevent further non-specific labeling?

Quenching is a critical step to stop the reaction of the bromoacetyl probe after a defined period. This is achieved by adding a high concentration of a small molecule with a highly reactive nucleophile.

Recommended Quenching Reagents:

Quencher Working Concentration Mechanism of Action
β-Mercaptoethanol (BME) 1 - 10 mMContains a highly reactive thiol group that rapidly reacts with and neutralizes the bromoacetyl moiety.
Dithiothreitol (DTT) 1 - 10 mMSimilar to BME, DTT has two thiol groups and is an effective quencher.
L-Cysteine 5 - 20 mMAn amino acid with a reactive thiol group that can effectively quench the probe.

Quenching Protocol:

  • Incubate the Probe: Allow the bromoacetyl probe to react with your sample for the desired amount of time.

  • Add the Quencher: Add the chosen quenching reagent to the final concentrations listed in the table above.

  • Incubate Briefly: Allow the quenching reaction to proceed for 10-15 minutes at room temperature.

  • Proceed with Downstream Steps: After quenching, you can proceed with your assay's washing and detection steps.

Quenching_Mechanism Probe Unreacted Probe (Bromoacetyl) Product Inactive Probe-Quencher Adduct Probe->Product Reaction Quencher Quenching Agent (e.g., BME, DTT) Quencher->Product

Caption: Quenching neutralizes the reactive bromoacetyl probe.

Question 5: What types of controls should I include in my experiments to ensure my results are valid?

The inclusion of proper controls is fundamental to interpreting your data correctly and confidently attributing an observed effect to the specific action of the probe.[11]

Essential Controls:

  • Negative Control Compound: An ideal control is a structurally similar analog of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide that lacks the reactive bromoacetyl group. This helps to account for any non-covalent binding or other effects of the core scaffold.

  • Biological Negative Control: Whenever possible, use a biological system that lacks the target protein (e.g., a knockout cell line or a purified protein mixture without the target). This is the most definitive way to assess non-specific binding.

  • "No Probe" Control: A sample that goes through all the experimental steps but to which no probe is added. This helps to determine the baseline background of your assay.

By implementing these strategies, you can significantly reduce non-specific binding and increase the reliability and reproducibility of your experiments with 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]

  • Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 136-40. [Link]

  • Reichert, V. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Affinité. [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes?[Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-7. [Link]

  • McCluskey, A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14(1), 3216. [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Griesser, H. J., et al. (2002). Covalent attachment and non-specific binding of reactive probe molecules onto surfaces. Biomaterials, 23(22), 4447-57. [Link]

  • Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA. [Link]

  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]

  • GAUTHIER, J., et al. (n.d.). Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. ChemRxiv. [Link]

  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-40. [Link]

  • Robey, F. A. (1992). Amino acid derivative and bromoacetyl modified peptides.
  • Gauthier, J., et al. (2024). Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. ChemRxiv. [Link]

  • Vasquez, M. C., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Sensors, 19(2), 398. [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?[Link]

  • Caserta, S., et al. (2021). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129971. [Link]

  • Gauthier, J., et al. (2025, December 23). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ORBi. [Link]

Sources

Technical Support Center: Optimizing Intracellular Delivery of Electrophilic Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide . This compound is functionally characterized as a reactive electrophilic probe , likely used for covalent affinity labeling (e.g., of muscarinic receptors or similar GPCR targets) or as a precursor for targeted protein degradation (PROTAC) linkers.

The guide addresses the specific challenge of membrane permeability , which, for haloacetamides, is often a function of chemical stability and sequestration rather than just passive diffusion.

Subject: Enhancing Membrane Permeability & Effective Cytosolic Concentration of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide Ticket ID: APP-SCI-8821 Support Level: Tier 3 (Senior Application Scientist)[1]

Core Technical Analysis: The "Permeability" Paradox

Before adjusting your protocol, you must diagnose the root cause.[1] For 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide , "low permeability" is rarely due to insufficient lipophilicity.[1] The dipropyl group provides significant hydrophobic character.[1]

The failure to achieve intracellular concentration is likely driven by Kinetic Sequestration :

  • High Reactivity: The bromoacetyl group (

    
    ) is a "soft" electrophile that reacts rapidly with thiols (GSH, Cysteine) and amines.
    
  • Extracellular Trapping: In standard media, the probe reacts with albumin (BSA/FBS) or extracellular thiols before it can diffuse across the membrane.[1]

  • Hydrolytic Instability: While slower than thiol reaction, the bromoacetyl moiety can hydrolyze in aqueous buffers (pH > 7.4), rendering the probe inert.[1]

Your goal is not just "permeability," but "kinetic survival" during transit.

Troubleshooting Guide: Experimental Optimization

Issue A: "I see no intracellular labeling/activity, even at high concentrations."

Diagnosis: The probe is being sequestered by serum proteins in the media.[1] Solution: Switch to Serum-Free Pulse Labeling.

Protocol:

  • Wash: Rinse cells ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     with warm HBSS or PBS (pH 7.4) to remove all traces of FBS/BSA.[1]
    
  • Pulse: Incubate cells with the probe in Opti-MEM or serum-free DMEM for a short window (15–30 mins).

  • Chase: Remove the probe solution, wash

    
     with complete media (containing 10% FBS) to quench unreacted extracellular probe, and proceed with the assay.
    
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Scientist's Note: Serum albumin contains a free cysteine (Cys34) that acts as a "sponge" for bromoacetyl compounds. Removing serum increases the effective free concentration of your probe by up to 100-fold.

Issue B: "The compound precipitates upon addition to the media."

Diagnosis: The N,N-dipropylbenzamide core is highly lipophilic, leading to aggregation in aqueous buffers.[1] Solution: Use a Dispersant Carrier System.[1]

Protocol:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to

    
     the final concentration.
    
  • Intermediate Dilution: Do not add DMSO stock directly to the media.[1] Instead, mix the DMSO stock 1:1 with Pluronic F-127 (20% w/v in DMSO) .[1]

  • Final Addition: Pipette this mixture into the vortexing cell media.

    • Target Final DMSO: < 0.5%[1][2][3]

    • Target Final Pluronic: < 0.02%[1][4]

Issue C: "High cytotoxicity is observed before target labeling occurs."[1]

Diagnosis: Non-specific alkylation of essential housekeeping proteins (e.g., GAPDH, Glutathione depletion). Solution: Glutathione Ethyl Ester (GSH-EE) Rescue or Warhead Switching.[1]

Troubleshooting Steps:

  • Reduce Incubation Time: Bromoacetyls react fast (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     is high). Reduce exposure from 1 hour to 10–15 minutes.[1]
    
  • Chemical Modification (If synthesis allows): Switch the Bromoacetyl to a Chloroacetyl group.

    • Why? Chloroacetyl is 10–100x less reactive.[1] It requires a specific proximity-induced reaction (binding to the target) to form the covalent bond, drastically reducing off-target toxicity and allowing more time for passive diffusion.[1]

Visualizing the Delivery Challenge

The following diagram illustrates the Kinetic Competition Model . To enhance permeability, you must minimize the "Loss Pathways" (Red) to maximize the "Target Pathway" (Green).

Caption: Kinetic Competition Model showing the fate of the electrophilic probe. Successful delivery requires minimizing extracellular sequestration (Albumin) to favor membrane diffusion.

Comparative Data: Permeability Enhancers

The table below summarizes methods to improve the effective permeability of bromoacetyl-benzamide derivatives.

StrategyMechanism of ActionProsCons
Serum Depletion Removes albumin "sink" that traps the electrophile.[1]Highest impact on effective concentration.[1]Cells may stress if starved >4 hrs.[1]
Pluronic F-127 Surfactant that prevents aggregation of the dipropyl tail.[1]Increases solubility; prevents precipitation.[1]Can alter membrane fluidity at high % (>0.1%).
Cyclodextrin (HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-CD)
Encapsulates hydrophobic core; shields reactive group.Protects warhead; improves solubility.[1]Must optimize ratio (excess CD inhibits membrane entry).[1]
Warhead Swap (Cl vs. Br) Reduces chemical reactivity (Chloro < Bromo).Increases diffusion time before non-specific reaction.[1]Requires chemical synthesis; slower target engagement.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to improve permeability? A: DMSO improves solubility, not intrinsic permeability.[1] However, high DMSO concentrations (>1%) can permeabilize membranes non-specifically, which is toxic.[1] Use DMSO only as a vehicle (keep <0.5%) and rely on the dipropyl group for passive diffusion.

Q2: Why does the protocol recommend "Pulse-Chase"? A: Continuous incubation with reactive electrophiles leads to "alkylating stress."[1] By pulsing (high concentration, short time) in serum-free media, you drive the compound in via the concentration gradient, then wash it away to prevent long-term toxicity.[1]

Q3: Is this compound a substrate for P-glycoprotein (P-gp) efflux? A: Many hydrophobic benzamides are P-gp substrates.[1] If you suspect efflux is limiting intracellular concentration, perform a control experiment with Verapamil (10 µM) or Cyclosporin A (inhibitors of P-gp).[1] If labeling increases significantly with Verapamil, efflux is your bottleneck.[1]

Q4: How stable is the stock solution? A: Bromoacetyl groups are unstable in water.[1]

  • Solid: Stable at -20°C.

  • DMSO Stock: Stable for months at -20°C (ensure anhydrous DMSO).

  • Aqueous Media: Half-life is roughly 1–4 hours at pH 7.[1]4. Always prepare fresh immediately before use.

References

  • Åkerfeldt, K. S., et al. (1993).[1] "Amino acid derivatives for the introduction of the bromoacetyl group." Journal of Organic Chemistry. (Discusses the synthesis and reactivity profiles of bromoacetyl probes).

  • Klein, V. G., et al. (2020).[1][4] "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs." ACS Medicinal Chemistry Letters. (Key analysis of permeability vs. linker composition in electrophilic degraders).

  • Birdsall, N. J., et al. (1983).[1] "Propylbenzilylcholine mustard: a specific irreversible ligand for muscarinic receptors."[1][5] Molecular Pharmacology. (Foundational text on using reactive benzamide/choline derivatives for GPCR labeling).

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.[1] (Authoritative review on the kinetics and design of targeted covalent inhibitors).

Sources

Strategies for removing unreacted 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide from assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for removing unreacted 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide Classification: Technical Note / Troubleshooting Guide Version: 2.4 (Current)

Executive Summary

This guide addresses the specific challenges associated with 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide (hereafter referred to as Probe-Br ). This molecule combines a lipophilic GPCR-targeting ligand (dipropylbenzamide) with a reactive electrophile (bromoacetamide).

The core challenge with Probe-Br is its dual nature: the bromoacetyl group is a soft electrophile that irreversibly alkylates cysteines, while the dipropylbenzamide moiety drives lipophilicity, leading to high non-specific binding in lipid membranes and plasticware. Failure to remove unreacted Probe-Br results in high assay background, off-target toxicity, and confusing LC-MS artifacts.

Part 1: The Mechanism of Interference

To troubleshoot effectively, you must understand the "Fate of the Probe" in your assay.

The Reactivity Profile

The bromoacetamide warhead reacts primarily with Thiols (Cysteine) via nucleophilic substitution (


).
  • Kinetics: Slower than iodoacetamides, allowing for higher specificity, but requires longer incubation times.

  • Side Reactions: At pH > 8.0, it may react with Histidine (imidazole) or Lysine (primary amines).

  • Hydrolysis: In aqueous buffers, the bromine slowly hydrolyzes to a hydroxyl group (inactive), but this process is too slow to rely on for "self-quenching."

Visualizing the Pathway

The following diagram illustrates the divergent pathways of Probe-Br in a biological assay.

ProbeFate Probe Unreacted Probe-Br (Active Electrophile) Target Target Protein (Cysteine) Probe->Target Specific Covalent Bond (Desired) OffTarget Off-Target Thiols (Glutathione/Albumin) Probe->OffTarget Non-Specific Alkylation (Toxicity/Background) Membrane Lipid Membrane/ Plasticware Probe->Membrane Hydrophobic Interaction (Wash Resistant) Quencher Scavenger Added (e.g., GSH) Probe->Quencher Rapid Inactivation (S_N2 Reaction)

Figure 1: The kinetic fate of Probe-Br. Without a scavenger (Green path), the probe partitions into membranes or alkylates off-targets.

Part 2: Troubleshooting Guides & FAQs

Scenario A: High Background in Cell-Based Assays

Symptom: Fluorescence or readout remains high even in "No Target" control cells. Root Cause: The dipropylbenzamide tail is lipophilic. Simple buffer washes (PBS) fail to remove the probe trapped in the lipid bilayer or adsorbed to the polystyrene plate.

Q: How do I wash out the probe if PBS doesn't work? A: You must employ a "Scavenger Wash" with BSA . Lipophilic probes require a "sink" to desorb them from membranes. Bovine Serum Albumin (BSA) acts as a lipid sponge, while a small thiol scavenger neutralizes the electrophile.

Protocol: The BSA-Scavenger Wash

  • Aspirate labeling media.

  • Wash 1: PBS + 0.5% BSA (w/v). Incubate 5 mins at RT.

    • Why: BSA binds free lipophilic probe, pulling it off cell membranes.

  • Wash 2: PBS + 0.5% BSA + 1 mM Glutathione (GSH) .

    • Why: GSH rapidly alkylates any remaining free bromoacetamide, rendering it polar and non-reactive.

  • Wash 3: Standard PBS (to remove BSA/GSH).

Scenario B: LC-MS Identification of the Adduct

Symptom: You see multiple peaks in Mass Spec and cannot confirm covalent binding. Root Cause: The bromine isotope pattern is distinct, but hydrolysis can confuse the spectra.

Q: How do I verify the probe is covalently bound vs. just stuck? A: Look for the Loss of Bromine .

  • Unreacted Probe: Shows a characteristic 1:1 isotopic doublet (mass

    
     and 
    
    
    
    ) due to
    
    
    and
    
    
    .
  • Covalent Adduct: The Bromine is the leaving group. The mass shifts by the mass of the probe minus HBr.

    • Calculation: Adduct Mass = Protein Mass + (Probe MW - 80.9 Da).

    • Verification: The 1:1 isotopic split will disappear in the specific adduct peak.

Scenario C: Cytotoxicity in Live Cells

Symptom: Cells die during the incubation period (2-4 hours). Root Cause: "Promiscuous Alkylation." The bromoacetamide is reacting with essential metabolic enzymes (e.g., GAPDH) which have hyper-reactive cysteines.

Q: Can I reduce toxicity without losing specific signal? A: Yes, by optimizing the Pulse-Chase window. Bromoacetamides react relatively slowly.[1] If you leave them on too long, they drift to off-targets.

  • Strategy: Shorten incubation to 60 minutes.

  • Concentration: Do not exceed 10

    
    . If 
    
    
    
    is high, this probe may not be suitable for live-cell imaging without a "wash-free" fluorogenic design.

Part 3: Quantitative Data & Reference Tables

Table 1: Scavenger Selection Guide

Use this table to select the correct quenching agent for your specific assay type.

Scavenger ReagentReactivity (k)Recommended Conc.Best ApplicationNotes
Glutathione (GSH) High1 - 5 mMLive Cells / LysatesGold Standard. Mimics cellular defense. Non-toxic.
N-Acetylcysteine (NAC) Moderate1 - 5 mMClinical translationMembrane permeable precursor to GSH.
Dithiothreitol (DTT) Very High1 mMBiochemical AssaysWarning: Will reduce protein disulfide bridges. Do NOT use with antibodies.
Tris Buffer Low50 - 100 mMLysate StorageWeak amine nucleophile. Slowly quenches over hours (pH > 8).

Part 4: Validated Experimental Protocols

Protocol 1: Chemical Quenching Validation (The "Self-Check")

Before running your main experiment, validate that your quenching step actually works.

Objective: Confirm that 5 mM GSH completely inactivates Probe-Br within 10 minutes.

  • Prepare a 100

    
     solution of Probe-Br in PBS (pH 7.4).
    
  • Split into two vials: "Control" and "Quenched".

  • Add GSH to "Quenched" vial (Final conc: 5 mM). Incubate 10 mins at RT.

  • Add a generic thiol-reactive fluorophore (e.g., Cysteine-Fluorescein) to both vials.

  • Analyze by LC-MS or HPLC.

    • Success Criteria: The "Quenched" vial shows 100% conversion to the Probe-GSH adduct (Mass = Probe + 307 Da - HBr). The "Control" vial shows the Probe-Fluorescein adduct.

Protocol 2: Post-Labeling Protein Purification

For biochemical assays (e.g., Western Blot, Kinase Assay).

  • Labeling: Incubate protein with Probe-Br (1-2 hours).

  • Quench: Add DTT (if protein tolerates) or GSH to 10 mM final. Incubate 15 mins.

  • Removal:

    • Option A (Fast):Zeba Spin Desalting Columns (7K MWCO). This removes free probe and probe-GSH adducts.

    • Option B (Thorough):Dialysis against buffer + 1 mM DTT. (Note: Bromoacetamides hydrolyze slowly, so simple dialysis without a scavenger in the bucket is inefficient).

Part 5: Decision Logic for Assay Optimization

Use this logic flow to determine the correct removal strategy based on your assay readout.

RemovalStrategy Start Start: Probe-Br Removal AssayType What is your Assay Type? Start->AssayType LiveCell Live Cell Imaging AssayType->LiveCell Lysate Cell Lysate / Western AssayType->Lysate PureProtein Purified Protein AssayType->PureProtein Wash Is Probe Lipophilic? (Dipropyl group = YES) LiveCell->Wash Precip TCA/Acetone Precipitation Lysate->Precip Sensitive Is Protein Disulfide Sensitive? PureProtein->Sensitive BSAWash Use BSA + GSH Wash (See Protocol A) Wash->BSAWash Yes YesSens Use Zeba Spin + GSH Sensitive->YesSens Yes (e.g. Antibody) NoSens Use DTT Quench + Dialysis Sensitive->NoSens No

Figure 2: Decision tree for selecting the appropriate removal method.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets - Thiols).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Discusses washout and reactivity of haloacetamide probes).

  • Thermo Fisher Scientific. "Chemistry of Crosslinking - Haloacetyls." Protein Biology Handbook. (Detailed kinetics of bromoacetyl vs iodoacetyl).

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. (Methodology for cysteine-reactive probe profiling and washout).

Sources

Validation & Comparative

Comparative Guide: 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide vs. Reversible Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Covalent Affinity Labeling vs. Equilibrium Binding in Benzamide Scaffolds Primary Target: Sigma-1 Receptors (


R) / GPCRs
Date:  February 21, 2026

Executive Summary: The Strategic Value of Irreversibility

In receptor pharmacology, distinguishing between simple occupancy and functional receptor reserve is critical. While reversible ligands (e.g., 3-amino-N,N-dipropylbenzamide ) operate under equilibrium conditions (


), the electrophilic probe 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide  (hereafter referred to as BA-DPrB ) introduces a covalent "tagging" mechanism.

This guide compares BA-DPrB with its reversible analogs to demonstrate how transforming a standard benzamide scaffold into an affinity label allows researchers to:

  • Determine Receptor Turnover: Measure synthesis/degradation rates (

    
    , 
    
    
    
    ) independent of ligand clearance.
  • Quantify Spare Receptors: Differentiate between fractional occupancy and maximal biological response (

    
    ).
    
  • Validate Target Identity: Use "protection assays" to map binding pockets sterically.

Chemical & Mechanistic Comparison

The core distinction lies in the electrophilic warhead . The reversible analogs rely on Van der Waals and ionic interactions, whereas BA-DPrB utilizes a bromoacetyl moiety to alkylate nucleophilic residues (Cysteine -SH or Histidine -NH) within the binding pocket.

Table 1: Structural and Functional Specifications
FeatureThe Probe (Irreversible) The Control (Reversible Analog) The Parent (Scaffold)
Compound Name 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide 3-(Acetylamino)-N,N-dipropylbenzamide 3-Amino-N,N-dipropylbenzamide
Primary Function Affinity Labeling / Receptor KnockdownSteric Control / Equilibrium BindingPrecursor / Equilibrium Binding
Binding Type Covalent (Nonequilibrium)Reversible (Equilibrium)Reversible (Equilibrium)
Key Moiety

-Haloacetyl (Electrophile)
Acetamide (Non-reactive)Primary Amine
Kinetics Time-dependent inhibition (

)
Rapid association/dissociation (

)
Rapid association/dissociation
Washout Resistance High (Permanent complex)Low (Fully reversible)Low (Fully reversible)
Mechanism of Action: Covalent Alkylation

The following diagram illustrates the kinetic divergence between the reversible analog and the irreversible probe.

BindingMechanism R Receptor (R) RL R-L Complex (Equilibrium) R->RL Kon RI_pre R...I Complex (Michaelis Complex) R->RI_pre K_assoc L_rev Reversible Analog (L) L_rev->RL L_irr Irreversible Probe (I) L_irr->RI_pre RL->R Koff RI_pre->R K_dissoc RI_cov R-I Covalent (Inactivated) RI_pre->RI_cov k_inact (Alkylation) Nucleophilic Attack

Figure 1: Kinetic pathway comparison. The reversible analog cycles between bound and free states (Green). The irreversible probe forms an initial reversible complex before permanently alkylating the receptor (Red).

Experimental Protocols & Performance Data

To validate the utility of BA-DPrB, researchers must perform comparative assays against the reversible analog.

Protocol A: The Washout Assay (Gold Standard)

This protocol confirms that BA-DPrB binds covalently, unlike its reversible counterparts.

  • Preparation: Prepare membrane homogenates (e.g., rat brain or transfected HEK293 expressing

    
    R).
    
  • Incubation:

    • Group A: Treat with 100 nM BA-DPrB for 60 min at 37°C.

    • Group B: Treat with 100 nM Reversible Analog for 60 min.

    • Group C: Vehicle control.

  • Washout: Centrifuge (20,000 x g, 15 min) and resuspend pellets in buffer 4 times to remove unbound ligand.

  • Radioligand Binding: Incubate all groups with a radiotracer (e.g.,

    
    ) at 
    
    
    
    concentration.
  • Analysis: Measure remaining

    
    .
    

Expected Results:

MetricGroup A (BA-DPrB)Group B (Reversible)Group C (Control)
Post-Wash Binding < 10% (Receptor Occluded)~100% (Ligand Washed Out)100% (Baseline)
Interpretation Irreversible blockade established.Binding was equilibrium-dependent.Reference standard.
Protocol B: Protection Assay (Target Validation)

To prove BA-DPrB targets the specific binding site (and not a random cysteine on the protein surface), use a high-affinity reversible ligand to "shield" the pocket.

ProtectionAssay cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation Attempt cluster_2 Step 3: Wash & Measure P1 Incubate Receptor with High Conc. Reversible Ligand (e.g., Haloperidol) P2 Add Irreversible Probe (BA-DPrB) P1->P2 Receptor Site Occupied P3 Extensive Washout (Removes Reversible Ligand) P2->P3 Probe blocked from site P4 Radioligand Binding Assay P3->P4 Site available again Result Result: High Binding Signal (Protection Successful) P4->Result

Figure 2: Protection Assay Workflow. Pre-incubation with a reversible competitor prevents the irreversible probe from alkylating the specific pocket, preserving binding capacity after washout.

Technical Analysis: Data Interpretation

When comparing BA-DPrB to reversible analogs, the data will diverge significantly in functional assays (e.g., GTP


S binding or Ca2+ flux).
Shift in vs. Reduction in
  • Reversible Antagonist: In a functional assay, increasing concentrations of a reversible antagonist shifts the agonist dose-response curve to the right (Parallel shift, no change in

    
     until very high concentrations).
    
  • Irreversible (BA-DPrB): Causes a downward collapse of the agonist response curve (Reduction in

    
    ) because the receptor pool is physically reduced. This is the hallmark of non-competitive antagonism  via alkylation.
    
Time-Dependency ( )

Unlike reversible analogs, the potency of BA-DPrB is time-dependent.

  • Experiment: Measure

    
     at 15 min vs. 60 min incubation.
    
  • Reversible:

    
     remains constant (equilibrium reached quickly).
    
  • BA-DPrB:

    
     decreases (potency increases) over time as more receptors are permanently inactivated according to the rate constant 
    
    
    
    .

Synthesis & Handling Notes

For researchers synthesizing or handling BA-DPrB , strict adherence to safety and stability protocols is required due to the reactive bromoacetyl group.

  • Stability: The bromoacetyl group is susceptible to hydrolysis. Store lyophilized at -20°C. Solubilize in anhydrous DMSO immediately prior to use. Avoid buffers with nucleophiles (Tris, Glycine) during the incubation phase; use HEPES or Phosphate instead.

  • Quenching: Reactions must be quenched with an excess of Cysteine or Glutathione to scavenge unreacted probe before downstream analysis.

References

  • Vertex Pharmaceuticals & NIH. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. PubMed.[1] Link

  • Santa Cruz Biotechnology. (2024).[2] Product Data: 3-[(2-Bromoacetyl)amino]-N-propylbenzamide.[2][3] SCBT Catalog. Link

  • PubChem. (2025).[1][4] Compound Summary: 3-amino-N,N-dipropylbenzamide.[3] National Library of Medicine. Link

  • BindingDB. (2011). Affinity Data for Bromoacetyl-benzamide Derivatives. Binding Database. Link

  • Journal of Medicinal Chemistry. (1992). Irreversible ligands as probes for drug receptors. PubMed Central. Link

Sources

A Comparative Guide to Washout Studies for Confirming Covalent Target Engagement: The Case of Bromoacetyl-Benzamide Probe (BAP)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1][2] Unlike their reversible counterparts that bind and dissociate from their targets, covalent inhibitors form a stable, lasting bond, often leading to a prolonged duration of action.[3][4] The bromoacetyl moiety is a classic electrophilic warhead used in the design of such inhibitors, reacting with nucleophilic residues like cysteine on a target protein.[5][6] However, the very permanence of this interaction necessitates rigorous experimental validation to confirm the intended irreversible mechanism of action and to distinguish it from non-covalent binding.

This guide provides a comprehensive comparison of experimental approaches, centered on the washout study, to unequivocally determine the binding modality of a hypothetical bromoacetyl-containing compound, Bromoacetyl-Benzamide Probe (BAP) . We will compare its behavior to a structurally similar but non-reactive analog, Reversible Benzamide Analog (RBA) , to highlight the distinct experimental signatures of irreversible and reversible inhibition.

The Imperative of Confirming Irreversibility

The formation of a covalent bond between an inhibitor and its target enzyme offers significant advantages, including high potency and extended pharmacodynamic effects.[2] This can translate to lower, less frequent dosing regimens. However, this permanence also carries the risk of off-target modifications, which can lead to toxicity.[4] Therefore, confirming that a compound acts via the intended irreversible mechanism is a critical step in its development. The washout experiment is a cornerstone of this validation process.[7]

The core principle of a washout study is simple: if a compound's inhibitory effect persists even after it has been removed from the extracellular environment, it is likely due to a stable, covalent interaction with its target. Conversely, the effect of a reversible inhibitor, which relies on equilibrium binding, will diminish as the compound diffuses away.[8][9]

Conceptual Framework: Irreversible vs. Reversible Inhibition

The fundamental difference in the interaction of BAP and RBA with their target protein is illustrated below. BAP engages in a two-step process: initial non-covalent binding followed by an irreversible covalent bond formation. RBA, lacking the reactive bromoacetyl group, only participates in the first, reversible binding step.

cluster_0 Irreversible Inhibition (BAP) cluster_1 Reversible Inhibition (RBA) E_I Enzyme + BAP EI_rev Enzyme-BAP (Reversible Complex) E_I->EI_rev kon / koff EI_rev->E_I koff EI_irrev Enzyme-BAP (Covalent Adduct) EI_rev->EI_irrev kinact E_I2 Enzyme + RBA EI_rev2 Enzyme-RBA (Reversible Complex) E_I2->EI_rev2 kon / koff EI_rev2->E_I2 koff cluster_workflow Washout Experiment Workflow cluster_washout 4. Washout Procedure plate_cells 1. Plate Cells treat 2. Treat with Compounds (BAP, RBA, Vehicle) plate_cells->treat incubate 3. Incubate (e.g., 2 hours) treat->incubate incubate->washout_entry incubate->no_washout_entry wash1 Aspirate Media wash2 Wash with PBS (3x) wash1->wash2 add_fresh_media Add Fresh, Compound-Free Media wash2->add_fresh_media post_wash_incubate 5. Incubate Post-Washout (e.g., 4 hours) add_fresh_media->post_wash_incubate no_washout No Washout Control Group lyse 6. Lyse Cells no_washout->lyse post_wash_incubate->lyse assay 7. Perform Enzyme Activity Assay lyse->assay analyze 8. Analyze Data assay->analyze

Figure 2: Workflow for a cell-based washout experiment.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of BAP, RBA, or vehicle (DMSO). It is crucial to include a "no washout" control for each compound, which will not undergo the washing steps.

  • Initial Incubation: Incubate the cells with the compounds for a sufficient period to allow for target engagement (e.g., 2 hours).

  • Washout Procedure:

    • For the "washout" groups, gently aspirate the media containing the compounds.

    • Wash the cells three times with pre-warmed sterile PBS to remove any unbound compound.

    • After the final wash, add fresh, pre-warmed, compound-free culture medium.

  • Post-Washout Incubation: Incubate the "washout" plates for a defined period (e.g., 4 hours) to allow for potential recovery of enzyme function. The "no washout" plates remain in the original compound-containing media during this time.

  • Cell Lysis: After the post-washout incubation, wash all wells with PBS, and then lyse the cells to release the intracellular contents, including the target enzyme.

  • Enzyme Activity Assay: Perform a specific biochemical assay to measure the activity of the target enzyme in the cell lysates. [10][11]This could involve monitoring the conversion of a substrate to a product via absorbance or fluorescence. [12]8. Data Analysis: Normalize the enzyme activity in the compound-treated wells to the activity in the vehicle-treated wells (defined as 100% activity). Plot the remaining enzyme activity against the compound concentration.

Interpreting the Results: A Clear Distinction

The data from the washout experiment will provide a clear distinction between the irreversible and reversible inhibitors.

Treatment GroupExpected Outcome for BAP (Irreversible)Expected Outcome for RBA (Reversible)Rationale
No Washout Dose-dependent inhibition of enzyme activity.Dose-dependent inhibition of enzyme activity.Both compounds inhibit the target when continuously present.
Washout Inhibition is sustained and shows little to no recovery. The dose-response curve is similar to the "no washout" group.Inhibition is lost, and enzyme activity returns to near-vehicle control levels. The dose-response curve shifts significantly to the right.The covalent bond of BAP persists, while the reversible binding of RBA is reversed upon its removal. [7]

Table 1: Expected outcomes of the washout experiment for BAP and RBA.

The sustained effect of BAP after washout is a strong indicator of its covalent and irreversible mode of inhibition. [7]In contrast, the recovery of enzyme activity after the removal of RBA confirms its reversible binding nature.

Conclusion

Washout studies are an indispensable tool in the characterization of covalent inhibitors. By comparing the cellular activity of a reactive compound like the Bromoacetyl-Benzamide Probe (BAP) with a non-reactive analog (RBA) under "washout" and "no washout" conditions, researchers can obtain clear, actionable data on the inhibitor's mechanism of action. This experimental paradigm is a critical component of the validation process, ensuring that the desired durable target engagement is indeed the result of a specific covalent interaction, thereby building confidence in the compound's therapeutic potential and guiding its further development.

References

  • WikiLectures. (2024, December 28). Inhibition of enzymes: competitive, non-competitive, covalent, allosteric. Use of enzyme inhibitors in medicine.[Link]

  • Kinase Logistics Europe. Covalent inhibitors.[Link]

  • Unknown Author. Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition.[Link]

  • Wikipedia. Enzyme assay.[Link]

  • ResearchGate. Examples of covalent inhibitors including their protein target(s) with...[Link]

  • PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications.[Link]

  • Slideshare. Enzyme inhibitors, reversible_and_irreversible.[Link]

  • AK Lectures. Irreversible and Reversible Inhibition.[Link]

  • Wikipedia. Enzyme inhibitor.[Link]

  • OMICS International. Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.[Link]

  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.[Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.[Link]

  • PMC. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.[Link]

  • PubMed. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides.[Link]

  • Google Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Assessment

The "Why" Behind the Protocol

To handle 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide safely, you must understand its mechanism of action. This compound contains a bromoacetyl "warhead" —a highly reactive


-haloacetamide group designed to form covalent bonds with nucleophiles (specifically cysteine thiols) via 

alkylation.

Because your biological tissues are rich in nucleophiles, this compound does not distinguish between your target protein and your corneal tissue or respiratory tract.

Core Hazards (Structure-Activity Relationship)
Hazard ClassMechanismConsequence
Skin/Eye Corrosive Irreversible alkylation of keratin and corneal proteins.Chemical burns, permanent eye damage, necrosis.
Skin Sensitizer Haptenization of skin proteins triggers immune response.Anaphylaxis or severe contact dermatitis upon re-exposure.
Lachrymator Activation of TRPA1 ion channels in sensory nerves.Intense tearing, respiratory distress, and temporary blindness.
Acute Toxicity Systemic alkylation if ingested or absorbed.Cellular dysfunction; potentially mutagenic.

The PPE Shield: Barrier Selection Matrix

Trustworthiness: Do not rely on single barriers. This protocol uses a "Redundancy & Indicator" system.

Hand Protection: The "Breakthrough" Rule

Standard nitrile gloves are insufficient for prolonged contact with halogenated alkylating agents. You must use a Double-Gloving System with specific breakthrough times.

  • Inner Layer: Brightly colored Nitrile (e.g., Orange/Blue) – Acts as a breach indicator.

  • Outer Layer: High-Performance Nitrile (minimum 5 mil) or Silver Shield® (Laminate) for spill cleanup.

TaskRecommended Glove ConfigurationRationale
Weighing / Solid Handling Double Nitrile (Outer: 5 mil, Inner: 4 mil)Dexterity required. Solid state reduces permeation risk.
Solubilization / Pipetting Double Nitrile (Long cuff outer)Protects wrist gap. Liquid state increases permeation rate.
Spill Cleanup (>10 mg) Silver Shield® (Laminate) under NitrileLaminate offers >4hr breakthrough time for alkyl halides; Nitrile provides grip.
Respiratory & Eye Protection[1][2][3][4][5][6][7][8]
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the lachrymatory potential; vapors can bypass side shields.

  • Respiratory (If outside hood): Full-face respirator with P100/Organic Vapor (OV) cartridges.

Operational Workflow: Step-by-Step

Expertise: Static electricity is the enemy of weighing low-mass alkylating agents. The following steps mitigate dispersion.

Workflow Visualization

HandlingProtocol cluster_0 Critical Control Point Start Start: PPE Donning Check Check Fume Hood (Verify Flow) Start->Check Weigh Weighing (Anti-Static Gun Use) Check->Weigh Flow OK Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Closed Vessel Waste Waste Quenching (Thiosulfate) Solubilize->Waste Residuals

Figure 1: Operational workflow emphasizing the critical control point at weighing, where aerosolization risk is highest.

Detailed Protocol
Phase A: Preparation
  • Don PPE: Lab coat (buttoned to neck), double gloves, goggles.

  • Prepare Quench Solution: In a squirt bottle, prepare 10% (w/v) Sodium Thiosulfate (

    
    )  in water. Label clearly.
    
    • Mechanism:[1][2] Thiosulfate acts as a "sacrificial nucleophile," reacting with the bromoacetyl group to form a non-toxic Bunte salt, neutralizing the alkylating potential [1].

  • Static Control: Place an anti-static gun or ionizing bar inside the fume hood near the balance.

Phase B: Weighing (The Critical Step)
  • Place the balance inside the fume hood.

  • Tare the weighing boat/vial.

  • Gently transfer the solid. Avoid rapid movements that create air currents.

  • Immediately cap the stock vial and the weighing vessel.

  • Self-Validation: Wipe the exterior of the stock vial with a Kimwipe dampened with methanol, then dispose of the wipe as hazardous waste. This ensures no invisible dust tracks back to storage.

Phase C: Solubilization
  • Add solvent (DMSO or DMF is typical for benzamides) directly to the solid in the vial.

  • Do not vortex open containers. Cap tightly before vortexing.

  • Inspect solution for clarity. If heating is required, use a heating block, never an open flame.

Decontamination & Disposal

Logic: Dilution is not the solution to pollution for alkylating agents. Chemical deactivation is required.

Waste Stream Management
Waste TypePre-TreatmentDisposal Path
Liquid Waste (Mother Liquor) Add 10% Sodium Thiosulfate (1:1 volume ratio). Let stand 30 mins.Hazardous Chemical Waste (Label: "Quenched Alkylating Agent")
Solid Waste (Tips, Vials) Rinse with 10% Thiosulfate.Solid Hazardous Waste (Double Bagged)
Gloves (Outer Pair) N/ARemove inside hood; dispose as Solid Hazardous Waste.

Emergency Response: Spills & Exposure

Autonomy: In an emergency, cognitive load is high. Follow this binary decision tree.

Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume/Form Start->Assess Minor Minor (<100 mg/liquid) Assess->Minor Major Major (>100 mg or Aerosol) Assess->Major Clean Absorb with Thiosulfate Pads Double Glove (Laminate) Minor->Clean Evacuate EVACUATE LAB Call EHS Major->Evacuate

Figure 2: Decision matrix for spill response. Note that aerosol generation automatically triggers the "Major" response pathway.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][5][6][7] Hold eyelids open. Time is tissue.

  • Skin Contact:

    • Immediate: Remove contaminated clothing/gloves.[2][7]

    • Wash: Soap and water for 15 minutes.[4][7]

    • Note: Do not use ethanol to wash skin; it may enhance absorption of the benzamide scaffold.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (pulmonary edema can be delayed).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) - 29 CFR 1910.132. United States Department of Labor. [Link]

  • University of California, San Diego (UCSD). (2019). Standard Operating Procedure: Alkylating Agents. Environment, Health & Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。